Brasofensine sulfate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C16H22Cl2N2O5S |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12+,13+,16+;/m0./s1 |
Clave InChI |
MOYPZNPGNIZILM-NPJZCEOMSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (BMS-204756, NS-2214) is a phenyltropane derivative that was investigated for the treatment of Parkinson's disease.[1][2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased dopaminergic neurotransmission.[1] Brasofensine also functions as a monoamine reuptake blocker, indicating an inhibitory effect on the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] This guide provides a comprehensive overview of the molecular mechanism of action of brasofensine, its pharmacokinetic profile, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Monoamine Transporter Inhibition
Brasofensine exerts its therapeutic effects by binding to and inhibiting the function of presynaptic monoamine transporters. These transporters, including DAT, NET, and SERT, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[4][5] By blocking these transporters, brasofensine increases the synaptic concentration and duration of action of dopamine, norepinephrine, and serotonin.
Dopamine Transporter (DAT) Inhibition
The principal pharmacological effect of brasofensine is the potent inhibition of the dopamine transporter.[1][2] This action is central to its potential therapeutic benefit in Parkinson's disease, a neurodegenerative disorder characterized by a significant loss of dopaminergic neurons in the substantia nigra.[3] By blocking dopamine reuptake, brasofensine compensates for the reduced dopamine production, thereby enhancing signaling at dopamine receptors.
Norepinephrine (NET) and Serotonin (SERT) Transporter Inhibition
In addition to its potent effects on DAT, brasofensine also inhibits the norepinephrine and serotonin transporters.[3] This broader activity as a monoamine reuptake inhibitor contributes to its overall pharmacological profile. The modulation of norepinephrine and serotonin levels can have additional therapeutic effects on mood and other non-motor symptoms associated with Parkinson's disease.
Quantitative Data
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Monoamine Reuptake Inhibitors
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Brasofensine | Potent Inhibitor (Specific Ki values not publicly available) | Inhibitor (Specific Ki values not publicly available) | Inhibitor (Specific Ki values not publicly available) |
| Cocaine | 200 - 700 | Potent | Potent |
| Methylphenidate | ~100 | ~100 | ~100,000 |
| Amphetamine | ~600 | ~100 | 20,000 - 40,000 |
| Tesofensine | 6.5 | 1.7 | 11 |
| Dasotraline | 4 | 6 | 11 |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions. This table is intended for comparative purposes to illustrate the relative potencies and selectivities of different monoamine reuptake inhibitors.
Table 2: Pharmacokinetic Parameters of Brasofensine
| Species | Route of Administration | Tmax | Terminal Elimination Half-life | Primary Metabolism |
| Humans | Oral | 4 hours[6] | ~24 hours[1] | O- and N-demethylation, isomerization, glucuronidation[1] |
| Monkeys | Oral | Not Specified | ~4 hours[1] | O- and N-demethylation, isomerization, glucuronidation[1] |
| Rats | Oral | Not Specified | ~2 hours[1] | O- and N-demethylation, isomerization, glucuronidation[1] |
Signaling Pathways
The inhibition of dopamine reuptake by brasofensine leads to an increased concentration of dopamine in the synaptic cleft, resulting in enhanced activation of postsynaptic dopamine receptors. The D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), is a key target of this enhanced dopaminergic signaling.
Dopamine D1 Receptor Signaling Cascade
Activation of the D1 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[9][10][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic Regulation of cAMP Synthesis through Anchored PKA-Adenylyl Cyclase V/VI Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Loss of Unconventional Myosin VI Affects cAMP/PKA Signaling in Hindlimb Skeletal Muscle in an Age-Dependent Manner [frontiersin.org]
- 10. cAMP/PKA signalling reinforces the LATS–YAP pathway to fully suppress YAP in response to actin cytoskeletal changes | The EMBO Journal [link.springer.com]
- 11. clinmedjournals.org [clinmedjournals.org]
Brasofensine Sulfate and the Dopamine Transporter: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (formerly known as NS-2214 or BMS-204756) is a potent and selective dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[1] As a phenyltropane derivative, its mechanism of action centers on its high affinity for the dopamine transporter (DAT), leading to increased synaptic dopamine levels. This document provides a comprehensive technical overview of the interaction between brasofensine sulfate and the dopamine transporter, including available binding affinity data, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling pathways affected by DAT inhibition. While specific quantitative binding data for brasofensine from primary literature was not available in the searched resources, this guide offers a framework for understanding its pharmacological profile and the methodologies used to characterize similar compounds.
Introduction to Brasofensine and the Dopamine Transporter
The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. The DAT is a primary target for various therapeutic agents and drugs of abuse.[2] Brasofensine is a dopamine reuptake inhibitor that was developed for the potential treatment of Parkinson's disease.[1] By blocking the dopamine transporter, brasofensine increases the concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling.
Quantitative Binding Affinity Data
A thorough search of available literature did not yield specific quantitative binding affinity data (e.g., K_i or IC_50 values) for brasofensine's interaction with the dopamine transporter from primary research articles. The following tables are provided as a template for the presentation of such data, with the values for brasofensine listed as "Data not available in searched resources." For comparative purposes, data for other well-characterized dopamine transporter inhibitors are included.
Table 1: Brasofensine Binding Affinity for the Dopamine Transporter (DAT)
| Compound | Radioligand | Preparation | K_i (nM) | IC_50 (nM) | Reference |
| This compound | - | - | Data not available in searched resources | Data not available in searched resources | - |
Table 2: Comparative Binding Affinities of Selected Dopamine Transporter Inhibitors
| Compound | K_i (nM) at DAT | Reference |
| Cocaine | ~100-500 | [3] |
| Methylphenidate | ~100-300 | [3] |
| Nomifensine | ~50-100 | [3] |
| GBR-12909 | ~1-10 | [3] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to determine the binding affinity of compounds like brasofensine for the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter Affinity
This assay is a standard method to determine the affinity of a test compound for the dopamine transporter. It can be performed in two formats: saturation binding to determine the K_d (dissociation constant) and B_max (maximum number of binding sites) of a radioligand, and competition binding to determine the K_i (inhibition constant) of a non-radiolabeled compound.
3.1.1. Materials
-
Radioligand: [³H]WIN 35,428 or [³H]GBR-12935 (specific activity > 70 Ci/mmol)
-
Tissue Preparation: Rat or primate striatal tissue, or cells expressing the human dopamine transporter (hDAT).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Non-specific Binding Agent: 10 µM GBR-12909 or 10 µM Mazindol
-
Test Compound: this compound or other compounds of interest
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
3.1.2. Protocol: Competition Binding Assay
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the binding buffer.
-
Prepare a solution of the radioligand in the binding buffer at a concentration close to its K_d value.
-
Prepare a solution of the non-specific binding agent in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer
-
Non-specific Binding: Non-specific binding agent
-
Test Compound: Serial dilutions of the test compound
-
-
-
Incubation:
-
Add the radioligand solution to all wells.
-
Add the tissue or cell membrane preparation to all wells to initiate the reaction.
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Signaling Pathways
Inhibition of the dopamine transporter by brasofensine leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine then acts on postsynaptic and presynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, to initiate downstream signaling cascades.
D1-like Receptor Signaling
Activation of D1-like receptors, which are coupled to G_s/olf proteins, stimulates adenylyl cyclase (AC).[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4] PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[5][6]
References
- 1. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brasofensine - Wikipedia [en.wikipedia.org]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. biorxiv.org [biorxiv.org]
Brasofensine Sulfate: A Technical Overview of its History and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine, a phenyltropane derivative, was investigated in the 1990s and early 2000s as a potential therapeutic agent for Parkinson's disease. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This technical guide provides a comprehensive overview of the history, development, and key scientific findings related to Brasofensine sulfate.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (E)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyl oxime sulfate |
| CAS Number | 171655-92-8 (sulfate) |
| Molecular Formula | C₁₆H₂₂Cl₂N₂O₅S |
| Molecular Weight | 425.33 g/mol |
| Class | Phenyltropane |
History and Development
Brasofensine (also known as BMS-204756 or NS-2214) was developed by NeuroSearch and co-developed for a time by Bristol-Myers Squibb. The compound showed promise in preclinical models of Parkinson's disease and entered into Phase I/II clinical trials.
However, the development of Brasofensine was ultimately discontinued. The primary reason for halting the program was the discovery of in vivo E/Z isomerization of the methyloxime group.[1] This chemical instability in a biological environment posed a significant challenge for its continued development as a therapeutic agent. Following the discontinuation of Brasofensine, NeuroSearch shifted its focus to a successor compound, NS-2230.
Mechanism of Action
Brasofensine is a potent inhibitor of the synaptic dopamine transporter. By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of action of dopamine at the postsynaptic receptors. This enhancement of dopaminergic neurotransmission was the basis for its investigation as a treatment for Parkinson's disease, a condition characterized by a deficiency of dopamine in the brain.
Dopaminergic Synapse Signaling Pathway
Mechanism of action of Brasofensine at the dopaminergic synapse.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of other phenyltropane analogs, a general synthetic approach can be outlined. The synthesis of phenyltropanes often involves the reaction of a tropinone derivative with a Grignard or organolithium reagent derived from the desired substituted phenyl ring. Subsequent modifications of the functional groups on the tropane ring lead to the final product. For Brasofensine, the synthesis would have culminated in the formation of the O-methyl oxime from an aldehyde precursor. It has been noted that the aldehyde intermediate was prone to reduction and that a Swern oxidation was employed to obtain the desired aldehyde.[1]
General Synthetic Workflow for Phenyltropane Analogs
Generalized synthetic workflow for phenyltropane analogs like Brasofensine.
Preclinical Studies
Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In MPTP-treated marmosets, a common primate model for Parkinsonism, oral administration of Brasofensine resulted in a dose-dependent increase in locomotor activity and a reduction in disability scores. Notably, it was effective in reversing akinesia without inducing dyskinesia, a common side effect of long-term levodopa therapy.
Quantitative Preclinical Data
Specific in vitro binding affinity data (IC₅₀ and Kᵢ values) for Brasofensine at the dopamine transporter are not consistently reported in publicly available literature. For context, the table below includes data for other phenyltropane-based dopamine reuptake inhibitors.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| Brasofensine | Not Reported | Not Reported | Not Reported |
| Cocaine | 250 - 600 | 300 - 800 | 100 - 400 |
| WIN 35,428 | 10 - 20 | >1000 | >1000 |
| RTI-113 (β-CFT) | 0.5 - 2.0 | ~100 | ~5 |
Clinical Studies
Brasofensine advanced to Phase I/II clinical trials in patients with Parkinson's disease. A study was conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics when co-administered with levodopa/carbidopa.
Pharmacokinetic Data
A single oral dose escalation study in eight male patients with moderate Parkinson's disease yielded the following pharmacokinetic parameters:
| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a rate greater than proportional to the dose. The drug was generally well-tolerated at doses up to 4 mg, with adverse events being mild and including headache, insomnia, and dizziness. However, no significant change in patient disability was observed based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) in this single-dose study.
Experimental Protocols
Detailed experimental protocols for the specific studies on Brasofensine are not fully available. The following are representative protocols for the types of assays that would have been used to characterize Brasofensine.
Dopamine Transporter Binding Assay (Representative Protocol)
This type of assay is used to determine the binding affinity of a compound for the dopamine transporter.
-
Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a buffered sucrose solution and centrifuged to isolate synaptosomes, which are rich in dopamine transporters.
-
Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (Brasofensine).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Dopamine Transporter Binding Assay
Workflow for a representative dopamine transporter binding assay.
Locomotor Activity Assessment in Rodents (Representative Protocol)
This assay is used to evaluate the effect of a compound on spontaneous movement.
-
Animal Acclimation: Rodents (e.g., mice or rats) are individually housed in transparent activity chambers and allowed to acclimate for a set period.
-
Drug Administration: The animals are administered the test compound (Brasofensine) or a vehicle control at various doses.
-
Data Collection: Locomotor activity is recorded using an automated system of infrared beams. The number of beam breaks is quantified over a specific time period to measure horizontal and vertical movement.
-
Data Analysis: The locomotor activity counts for the drug-treated groups are compared to the vehicle-treated group to determine if the compound has stimulant or sedative effects.
Conclusion
This compound was a promising dopamine reuptake inhibitor for the treatment of Parkinson's disease that showed efficacy in preclinical models. However, its development was halted due to in vivo chemical instability, specifically the isomerization of its methyloxime group. While clinical trials demonstrated a favorable safety profile at the doses tested, the single-dose study did not show a significant effect on motor symptoms. The history of Brasofensine highlights the critical importance of chemical stability in drug development and serves as a case study for a compound with a well-defined mechanism of action that was ultimately not advanced due to unforeseen chemical properties in a biological system.
References
Neuroprotective Potential of Brasofensine Sulfate: A Technical Whitepaper for Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential neuroprotective effects of Brasofensine sulfate. Due to the limited publicly available research specifically investigating the direct neuroprotective mechanisms of Brasofensine, this paper synthesizes information on its primary pharmacology and hypothesizes potential neuroprotective pathways based on related compounds and established mechanisms in neurodegenerative models. The experimental protocols and signaling pathways described herein are representative of studies in the field of Parkinson's disease research and are intended to serve as a guide for potential future investigations of Brasofensine.
Introduction to this compound
Brasofensine (BMS-204756) is a potent dopamine transporter (DAT) antagonist that has been investigated for the treatment of Parkinson's disease.[1] Its primary mechanism of action is the inhibition of dopamine reuptake, thereby increasing the synaptic availability of dopamine. While clinical trials have assessed its safety, tolerability, and pharmacokinetic profile, the direct neuroprotective effects of this compound remain an area of active investigation.[2] This whitepaper explores the hypothesized neuroprotective potential of Brasofensine, drawing parallels with related compounds and outlining potential experimental frameworks for its evaluation.
Hypothesized Neuroprotective Mechanisms of this compound
While direct evidence is limited, the neuroprotective effects of Brasofensine can be postulated through several mechanisms, primarily linked to its modulation of dopaminergic neurotransmission and potential downstream effects on neuronal survival pathways.
Attenuation of Oxidative Stress
Dopaminergic neurons are particularly vulnerable to oxidative stress due to the metabolism of dopamine, which can generate reactive oxygen species (ROS). By blocking dopamine reuptake, Brasofensine may indirectly reduce the intracellular dopamine available for enzymatic oxidation by monoamine oxidase (MAO), thereby mitigating a key source of oxidative stress.
Modulation of Anti-Apoptotic Signaling
Insights from related compounds suggest potential anti-apoptotic effects. For instance, the acetylcholinesterase inhibitor (-)-Phenserine has been shown to exert neuroprotective effects by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein activated-caspase 3.[3][4][5] It is plausible that Brasofensine could engage similar pro-survival signaling cascades.
Upregulation of Neurotrophic Factors
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and plasticity.[6][7][8] The compound (-)-Phenserine has been demonstrated to elevate BDNF levels.[3][4][5] Given that enhanced dopaminergic signaling can influence the expression of neurotrophic factors, it is a viable hypothesis that Brasofensine may promote neuronal survival through the upregulation of BDNF or other neurotrophic factors.
Data Presentation: Pharmacokinetics of Brasofensine
The following table summarizes the pharmacokinetic parameters of single oral doses of Brasofensine in patients with Parkinson's disease.[2]
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1.0 | 0.82 | 4 |
| 2.0 | 2.14 | 4 |
| 4.0 | 3.27 | 4 |
Table 1: Pharmacokinetic parameters of Brasofensine following single oral administration in patients with Parkinson's disease. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.[2]
Experimental Protocols for Assessing Neuroprotection
To investigate the potential neuroprotective effects of this compound, established preclinical models of Parkinson's disease can be employed. The following are detailed methodologies for key in vivo and in vitro experiments.
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model
The 6-OHDA lesion model is a widely used paradigm to study Parkinson's disease pathophysiology and evaluate potential neuroprotective agents.[9][10][11][12]
Objective: To determine if this compound protects dopaminergic neurons from 6-OHDA-induced neurotoxicity in rats.
Methodology:
-
Animal Model: Adult male Wistar rats.
-
Stereotaxic Surgery:
-
Anesthetize rats (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or striatum.
-
-
Brasofensine Administration:
-
Administer this compound or vehicle to different groups of rats. Dosing can be initiated prior to or after the 6-OHDA lesion to assess prophylactic or therapeutic effects, respectively.
-
-
Behavioral Assessment:
-
Conduct rotational behavior tests (e.g., apomorphine- or amphetamine-induced rotations) to assess the extent of the dopaminergic lesion.
-
-
Histological and Biochemical Analysis:
-
At the end of the study period, sacrifice the animals and perfuse the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
In Vitro Model: MPP+ Toxicity in Neuronal Cell Culture
The MPP+ (1-methyl-4-phenylpyridinium) model in cultured neuronal cells is a common method for screening neuroprotective compounds.[13][14][15][16][17]
Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced cell death.
Methodology:
-
Cell Culture:
-
Use a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) or primary dopaminergic neurons.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Expose the cells to MPP+ (e.g., 1 mM) to induce toxicity.
-
-
Cell Viability Assays:
-
Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
-
Apoptosis Assays:
-
Assess markers of apoptosis, such as caspase-3 activation, using immunocytochemistry or western blotting.
-
-
Oxidative Stress Measurement:
-
Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound, as a dopamine transporter inhibitor, holds theoretical promise as a neuroprotective agent in Parkinson's disease. The hypothesized mechanisms include the attenuation of oxidative stress, modulation of anti-apoptotic pathways, and upregulation of neurotrophic factors. To substantiate these hypotheses, rigorous preclinical evaluation using established models such as the 6-OHDA-lesioned rat and MPP+-treated neuronal cultures is imperative. The experimental frameworks and potential signaling pathways outlined in this whitepaper provide a roadmap for future research to elucidate the definitive neuroprotective effects of this compound. Such studies will be crucial in determining its potential as a disease-modifying therapy for Parkinson's disease.
References
- 1. Glial activation is associated with l-DOPA induced dyskinesia and blocked by a nitric oxide synthase inhibitor in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-Derived Neurotropic Factor in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Brain-derived neurotrophic factor serum levels correlate with cognitive performance in Parkinson’s disease patients with mild cognitive impairment [frontiersin.org]
- 8. Serum levels of brain-derived neurotrophic factor correlate with motor impairment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MANF improves the MPP+/MPTP-induced Parkinson’s disease via improvement of mitochondrial function and inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular magnesium level determines cell viability in the MPP(+) model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Brasofensine Sulfate: A Technical Overview for Parkinson's Disease Research
Executive Summary: Brasofensine (also known as NS-2214 and BMS-204756) is a potent dopamine reuptake inhibitor investigated for the symptomatic treatment of Parkinson's disease. Developed by NeuroSearch and Bristol-Myers Squibb, it reached Phase II clinical trials before its development was discontinued in 2001. This guide provides a comprehensive overview of its mechanism of action, and preclinical and clinical research findings, with a focus on quantitative data and experimental methodologies to support ongoing research in the field of dopamine transporter ligands.
Introduction to Brasofensine
Brasofensine is a phenyltropane derivative that acts primarily as a dopamine transporter (DAT) antagonist.[1] By blocking the reuptake of dopamine from the synaptic cleft, it potentiates dopaminergic neurotransmission, a key therapeutic strategy in Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[1] The drug entered Phase I trials in the US and Phase II trials in Denmark in 1996.[2] However, development was halted, reportedly due to observations of in vivo isomerization of the molecule.[1]
Mechanism of Action
The primary mechanism of action of Brasofensine is the inhibition of the dopamine transporter (DAT). This inhibition leads to an increased concentration and prolonged duration of dopamine in the synapse, thereby compensating for the reduced dopamine levels in Parkinson's disease. While primarily a dopamine reuptake inhibitor, as a monoamine reuptake blocker, it is also understood to have effects on the serotonin (SERT) and norepinephrine (NET) transporters.
Unfortunately, despite a comprehensive search of scientific literature and public databases, specific quantitative data on the binding affinities (Kᵢ values) and functional inhibition (IC₅₀ values) of Brasofensine for DAT, SERT, and NET are not publicly available. The discontinuation of its development in the early 2000s likely resulted in this detailed pharmacological data not being published in peer-reviewed journals.
Below is a diagram illustrating the proposed signaling pathway of Brasofensine at the dopaminergic synapse.
Preclinical Research
Brasofensine demonstrated promising results in preclinical models of Parkinson's disease, effectively stimulating locomotor activity and reversing akinesia.[1]
In Vivo Efficacy in a Primate Model of Parkinson's Disease
A key study evaluated Brasofensine in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, a well-established primate model of Parkinson's disease.
Experimental Protocol: MPTP-Induced Parkinsonism in Marmosets
-
Animal Model: Adult common marmosets (Callithrix jacchus) are typically used.
-
Induction of Parkinsonism: Animals are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. A common regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg) daily for 5 consecutive days.
-
Behavioral Assessment: Motor disability and locomotor activity are scored by trained observers. Scoring systems, such as a parkinsonian disability scale, assess posture, movement, bradykinesia, and tremor. Locomotor activity can be quantified by counting movements within the cage over a set period.
-
Drug Administration: Following the stabilization of parkinsonian symptoms, animals are administered the test compound (e.g., Brasofensine) or vehicle orally.
-
Outcome Measures: Changes in motor disability scores and locomotor activity are recorded at various time points post-administration to assess the drug's efficacy and duration of action.
Results Summary:
The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in the MPTP marmoset model.
References
An In-depth Technical Guide to Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine, also known by its development codes NS-2214 and BMS-204756, is a phenyltropane derivative that acts as a monoamine reuptake inhibitor. Primarily investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, brasofensine's development was ultimately discontinued. This technical guide provides a comprehensive overview of the available scientific and technical information on Brasofensine sulfate, including its chemical properties, suppliers, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Chemical Properties and Suppliers
This compound is the sulfate salt of Brasofensine.
CAS Number: 171655-92-8[1][2][3]
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | (E)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyl oxime sulfate |
| Molecular Formula | C₁₆H₂₂Cl₂N₂O₅S |
| Molecular Weight | 425.33 g/mol |
| Synonyms | BMS-204756, NS-2214 |
| Related CAS Numbers | 171655-91-7 (free base) |
Table 2: Potential Suppliers of this compound (for research purposes)
| Supplier | Website | Notes |
| MedKoo Biosciences | --INVALID-LINK-- | Available for custom synthesis. |
| MedChemExpress | --INVALID-LINK-- | Available for research use. |
| Xcess Biosciences | --INVALID-LINK-- | Listed as a research chemical. |
Note: Availability may vary. It is recommended to contact the suppliers directly for current stock and ordering information.
Mechanism of Action and Signaling Pathway
Brasofensine functions as a dopamine transporter (DAT) antagonist. By inhibiting the dopamine transporter, brasofensine blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism was the basis for its investigation in dopamine-deficient conditions like Parkinson's disease.
While specific downstream signaling cascades for Brasofensine are not extensively detailed in publicly available literature, the general pathway for dopamine transporter inhibition is well-understood. The increased synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1- D5), which in turn modulate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA).
Figure 1: Mechanism of action of Brasofensine.
Quantitative Data
Pharmacokinetics in Humans
A clinical trial in patients with Parkinson's disease provides the following pharmacokinetic data for single oral doses of Brasofensine.
Table 3: Pharmacokinetic Parameters of Brasofensine in Humans
| Dose (mg) | Cmax (ng/mL) | Tmax (h) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from Frackiewicz et al., 2002.
Binding Affinity
Experimental Protocols
Clinical Pharmacokinetic Study Protocol
The following is a summary of the methodology used in a clinical trial to assess the pharmacokinetics of Brasofensine in patients with Parkinson's disease.
Study Design:
-
A 4-period crossover study was conducted.
-
Eight male patients with moderate Parkinson's disease (Hoehn-Yahr stage II-IV) participated.
-
A dose-escalation design was used with single oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg of Brasofensine.
-
Brasofensine was co-administered with the patient's usual dose of levodopa/carbidopa.
Pharmacokinetic Sampling:
-
Blood samples were collected at predefined time points following drug administration.
-
Plasma concentrations of Brasofensine were determined using a validated analytical method.
-
Pharmacokinetic parameters, including Cmax and Tmax, were calculated from the plasma concentration-time data.
Safety and Tolerability Assessment:
-
Adverse events were monitored and recorded throughout the study.
-
The motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) was used to assess patient disability.
In Vitro Dopamine Transporter Binding Assay (General Protocol)
While a specific protocol for Brasofensine is not available, a general experimental workflow for assessing the binding of a compound to the dopamine transporter is provided below.
Figure 2: General workflow for a dopamine transporter binding assay.
Chemical Synthesis
A detailed, step-by-step chemical synthesis protocol for Brasofensine is not publicly available in peer-reviewed literature. Such information is often proprietary and may be found in patents filed by the developing pharmaceutical companies. Researchers interested in the synthesis would need to consult the relevant patent literature.
Conclusion
Brasofensine is a dopamine reuptake inhibitor that showed initial promise for the treatment of Parkinson's disease. This guide has summarized the available technical information, including its chemical properties, potential suppliers for research, mechanism of action, and human pharmacokinetic data. While detailed preclinical data on binding affinities and a specific synthesis protocol are not readily accessible, the provided information offers a solid foundation for researchers and drug development professionals interested in this compound or the broader class of phenyltropane dopamine transporter inhibitors. The discontinuation of its development highlights the challenges in translating promising preclinical candidates into clinically effective therapeutics for complex neurodegenerative diseases.
References
In Vitro Characterization of Brasofensine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine, also known as NS-2214 or BMS-204756, is a phenyltropane derivative that has been investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of monoamine reuptake, with a notable affinity for the dopamine transporter (DAT).[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Brasofensine sulfate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biological pathways and workflows. Although its clinical development was discontinued, the pharmacological profile of Brasofensine remains of interest for neuroscience research.[2]
Core Pharmacological Data
The in vitro activity of this compound is characterized by its potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound at these transporters.
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 1.3 |
| Dopamine Transporter (DAT) | 3 |
| Serotonin Transporter (SERT) | 13 |
| Data sourced from U.S. Patent 5,374,636 as cited in Wikipedia.[1] |
Mechanism of Action
Brasofensine is an inhibitor of the synaptic dopamine transporter.[2] By binding to DAT, it blocks the re-uptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[2] Additionally, Brasofensine interacts with the serotonin transporter, indicating a broader mechanism of action that also modulates the serotonergic system.[2]
Experimental Protocols
The in vitro characterization of this compound typically involves two key types of assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).
Radioligand Binding Assay
This assay quantifies the affinity of Brasofensine for the monoamine transporters by measuring its ability to displace a specific radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 or CHO cells) or from specific brain regions rich in these transporters (e.g., striatum for DAT).
-
The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, or [³H]-nisoxetine for NET) and varying concentrations of this compound.
-
The incubation is carried out in a multi-well plate format at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of Brasofensine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the ability of Brasofensine to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
1. Cell/Synaptosome Preparation:
-
Cultured cells expressing the target transporter or synaptosomes (nerve terminals isolated from brain tissue) are prepared and suspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
2. Pre-incubation:
-
The cell or synaptosomal suspension is pre-incubated with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.
3. Uptake Initiation and Termination:
-
Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).
-
The incubation is carried out for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer.
4. Detection and Data Analysis:
-
The radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.
-
The IC50 value, representing the concentration of Brasofensine that inhibits 50% of the neurotransmitter uptake, is determined by analyzing the concentration-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways of dopamine, serotonin, and norepinephrine, which are modulated by Brasofensine.
Caption: Monoamine signaling pathways modulated by Brasofensine.
Experimental Workflows
The following diagrams outline the general workflows for the key in vitro assays used to characterize this compound.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for a neurotransmitter uptake assay.
References
An In-depth Technical Guide on the Early-Stage Research of Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative investigated for its potential as a therapeutic agent for Parkinson's disease. As a potent dopamine reuptake inhibitor, its mechanism of action centers on increasing the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss characteristic of Parkinson's disease. This technical guide provides a comprehensive overview of the early-stage research on Brasofensine sulfate, detailing its pharmacological profile, preclinical efficacy, and the experimental methodologies employed in its initial evaluation. The development of Brasofensine was ultimately discontinued; however, the data from its early-stage research remain valuable for the broader understanding of dopamine transporter ligands and their therapeutic potential.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels.[1] This dopamine deficiency underlies the hallmark motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability. A primary therapeutic strategy for PD involves augmenting dopaminergic neurotransmission. Brasofensine emerged as a promising candidate by selectively inhibiting the dopamine transporter (DAT), a key regulator of extracellular dopamine concentrations.[2][3] This guide synthesizes the foundational preclinical research that established the pharmacological rationale for Brasofensine's development.
Pharmacological Profile
Mechanism of Action
Brasofensine is a potent inhibitor of the synaptic dopamine transporter.[2] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to a prolonged presence and enhanced activity of dopamine at the postsynaptic receptors. This action effectively compensates for the reduced dopamine release from degenerated neurons.
dot
Figure 1: Mechanism of Action of Brasofensine.
Binding Affinity
The selectivity of a dopamine reuptake inhibitor is a critical determinant of its therapeutic window and side-effect profile. The binding affinity of Brasofensine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was characterized in preclinical studies. While the full publication with the specific Ki values from Andersen and colleagues (1997) was not retrieved, related literature on phenyltropane analogs suggests a high affinity and selectivity for DAT. For the purpose of this guide, representative high-affinity values are presented in the table below, reflecting its primary mechanism as a potent dopamine reuptake inhibitor.
| Transporter | Binding Affinity (Ki, nM) |
| Dopamine Transporter (DAT) | Value not definitively found |
| Norepinephrine Transporter (NET) | Value not definitively found |
| Serotonin Transporter (SERT) | Value not definitively found |
Note: Despite extensive searching, the specific Ki values from the primary literature could not be located. Phenyltropane analogs typically exhibit high affinity for DAT in the low nanomolar range.
Preclinical Efficacy in a Primate Model of Parkinson's Disease
The therapeutic potential of Brasofensine was evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned marmoset, a well-established non-human primate model of Parkinson's disease. This model replicates the key pathological and behavioral features of the human condition, including the degeneration of nigrostriatal dopaminergic neurons and the resultant motor deficits.[4][5][6]
Reversal of Akinesia
Oral administration of Brasofensine to MPTP-treated marmosets resulted in a dose-dependent and long-lasting improvement in motor activity and a reduction in disability scores. This demonstrates the compound's ability to restore motor function in a parkinsonian state.
| Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Reduction in Disability Scores |
| 0.25 | Significant increase | Significant reduction |
| 0.5 | Dose-dependent increase | Dose-dependent reduction |
| 1.0 | Dose-dependent increase | Dose-dependent reduction |
| 2.5 | Dose-dependent increase | Dose-dependent reduction |
Synergy with Levodopa
Coadministration of a low dose of Brasofensine (0.25 mg/kg) with a sub-threshold dose of Levodopa (L-dopa) produced a synergistic effect, leading to a marked increase in locomotor activity that was greater than that observed with either drug alone. This finding suggests a potential for Brasofensine to be used as an adjunct therapy to enhance the efficacy of L-dopa.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter Affinity
The following is a representative protocol for determining the binding affinity of a compound like Brasofensine to the dopamine transporter using a competitive radioligand binding assay.
dot
Figure 2: Radioligand Binding Assay Workflow.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT)
-
This compound (or other test compound)
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of Brasofensine. For total binding, omit Brasofensine. For non-specific binding, add a saturating concentration of a non-labeled DAT inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Brasofensine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
MPTP-Induced Parkinsonism in Marmosets
The following protocol outlines the key steps for inducing a parkinsonian state in marmosets for the evaluation of anti-parkinsonian drugs.[4][6]
Materials:
-
Common marmosets (Callithrix jacchus)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline solution
-
Behavioral assessment apparatus (e.g., open field for locomotor activity, puzzle boxes for motor skill)
Procedure:
-
Baseline Behavioral Assessment: Acclimate the marmosets to the testing environment and conduct baseline behavioral assessments of motor function, including locomotor activity and performance on skilled motor tasks.
-
MPTP Administration: Administer MPTP subcutaneously or intraperitoneally. A common regimen involves daily injections for several consecutive days. The dose is carefully selected to induce a stable parkinsonian state without causing excessive morbidity.[4]
-
Post-MPTP Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, which typically emerge within a few days to a week after the final MPTP injection.
-
Behavioral Assessment: Once a stable parkinsonian phenotype is established, conduct behavioral assessments to quantify the motor deficits. This includes measuring changes in locomotor activity, bradykinesia, and performance on motor skill tasks.
-
Drug Administration and Evaluation: Administer Brasofensine or a vehicle control and repeat the behavioral assessments to evaluate the drug's efficacy in reversing the MPTP-induced motor deficits.
In Vivo Microdialysis for Measuring Striatal Dopamine
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[8][9][10]
dot
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson's disease for long-term stem cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Monitoring Dopamine Responses to Potassium Ion and Nomifensine by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.edu.mt [um.edu.mt]
- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Brasofensine Sulfate in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease (PD).[1] As a dopamine transporter (DAT) antagonist, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission. These application notes provide detailed protocols for evaluating the efficacy of brasofensine sulfate in two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
The provided protocols are based on established methodologies for these models and incorporate dosage information extrapolated from a study in MPTP-treated marmosets, a relevant non-human primate model of Parkinson's disease.[2]
Mechanism of Action: Dopamine Transporter Inhibition
Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, brasofensine increases the synaptic concentration and prolongs the action of dopamine, which can alleviate the motor symptoms of Parkinson's disease that result from dopamine deficiency.
Caption: Brasofensine inhibits the dopamine transporter (DAT) on presynaptic neurons.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive and selective degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[3][4]
Experimental Workflow:
Caption: Workflow for the 6-OHDA rat model experiment.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
6-OHDA Lesioning:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle. The rate of injection should be slow (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Confirmation of Lesion:
-
Approximately 2-3 weeks post-surgery, assess the lesion by observing rotational behavior induced by a dopamine agonist like apomorphine (0.5 mg/kg, s.c.). A stable contralateral rotation of >5 turns/min is indicative of a successful lesion.
-
-
This compound Administration:
-
Based on primate studies, a recommended oral dose range for rats is 0.5 - 5.0 mg/kg.[2]
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).
-
Administer the solution via oral gavage once daily for the duration of the study (e.g., 1-4 weeks).
-
-
Behavioral Assessment:
-
Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and count the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously.
-
Rotarod Test: To evaluate motor coordination and balance, measure the latency to fall from a rotating rod with accelerating speed.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra.
-
Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.
-
MPTP Mouse Model of Parkinson's Disease
The systemic administration of MPTP to mice causes selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of Parkinson's disease.[5]
Experimental Workflow:
Caption: Workflow for the MPTP mouse model experiment.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration (Sub-acute regimen):
-
Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days.[6]
-
Handle MPTP with extreme caution in a certified chemical fume hood, following all safety guidelines.
-
-
This compound Administration:
-
Based on primate studies, a recommended oral dose range for mice is 0.25 - 2.5 mg/kg.[2]
-
Dissolve this compound in a suitable vehicle.
-
Administer the solution via oral gavage once daily, starting after the post-intoxication period and continuing for the study duration.
-
-
Behavioral Assessment:
-
Open Field Test: To assess general locomotor activity, place the mouse in an open field arena and record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Pole Test: To measure bradykinesia, place the mouse head-upward on top of a vertical pole and record the time it takes to turn around and descend.
-
-
Neurochemical and Histological Analysis:
-
Similar to the 6-OHDA model, perform TH immunohistochemistry and HPLC analysis on brain tissue to assess dopaminergic neurodegeneration and neurochemical changes.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Behavioral Outcomes in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Cylinder Test (% contralateral limb use) | Rotarod Test (latency to fall, s) |
| Sham + Vehicle | - | ||
| 6-OHDA + Vehicle | - | ||
| 6-OHDA + Brasofensine | 0.5 | ||
| 6-OHDA + Brasofensine | 1.0 | ||
| 6-OHDA + Brasofensine | 2.5 | ||
| 6-OHDA + Brasofensine | 5.0 |
Table 2: Neurochemical and Histological Outcomes in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/mg tissue) | TH+ Cell Count in SNc (% of sham) |
| Sham + Vehicle | - | ||
| 6-OHDA + Vehicle | - | ||
| 6-OHDA + Brasofensine | 0.5 | ||
| 6-OHDA + Brasofensine | 1.0 | ||
| 6-OHDA + Brasofensine | 2.5 | ||
| 6-OHDA + Brasofensine | 5.0 |
Table 3: Behavioral Outcomes in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg) | Open Field (total distance, cm) | Pole Test (time to descend, s) |
| Saline + Vehicle | - | ||
| MPTP + Vehicle | - | ||
| MPTP + Brasofensine | 0.25 | ||
| MPTP + Brasofensine | 0.5 | ||
| MPTP + Brasofensine | 1.0 | ||
| MPTP + Brasofensine | 2.5 |
Table 4: Neurochemical and Histological Outcomes in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (ng/mg tissue) | TH+ Cell Count in SNc (% of saline) |
| Saline + Vehicle | - | ||
| MPTP + Vehicle | - | ||
| MPTP + Brasofensine | 0.25 | ||
| MPTP + Brasofensine | 0.5 | ||
| MPTP + Brasofensine | 1.0 | ||
| MPTP + Brasofensine | 2.5 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in established rodent models of Parkinson's disease. By utilizing these standardized procedures, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this dopamine reuptake inhibitor. Careful adherence to the described methodologies will ensure the collection of high-quality behavioral, neurochemical, and histological data, facilitating a thorough assessment of brasofensine's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic and progressive Parkinson's disease MPTP model in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Brasofensine Sulfate for Experimental Use
Application Note & Protocol | Version 1.0
For Research Use Only (RUO). Not for human or veterinary use.
Introduction
Brasofensine is a phenyltropane derivative and a potent, selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.[1][2][3] As with many small molecule compounds intended for research, proper dissolution is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides a detailed protocol for the dissolution of Brasofensine sulfate (CAS: 171655-92-8) for in vitro and in vivo experimental applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of its free base, general principles for dissolving poorly water-soluble compounds, and established methods for similar dopamine transporter inhibitors.
Physicochemical Properties of Brasofensine
A summary of the key physicochemical properties of Brasofensine and its sulfate salt is provided in the table below. The predicted low water solubility of the free base suggests that the sulfate salt may also require specific solvent systems for complete dissolution, especially at higher concentrations.
| Property | Value (Brasofensine free base) | Value (this compound) | Reference |
| Molecular Formula | C16H20Cl2N2O | C16H22Cl2N2O5S | [1][4] |
| Molecular Weight | 327.25 g/mol | 425.33 g/mol | [1][4] |
| Predicted Water Solubility | 0.00111 mg/mL | Data not available | [1] |
| Appearance | Solid | Solid | [1][4] |
Recommended Solvents and Stock Solution Preparation
Based on protocols for similar research compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass: Based on the molecular weight of this compound (425.33 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Example: For 1 mL of a 10 mM stock, weigh out 4.253 mg of this compound.
-
-
Aliquot the powder: Weigh the calculated amount of this compound powder and place it in a sterile amber vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4] Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Experiments (e.g., Cell-Based Assays)
For in vitro experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Protocol for Preparing Working Solutions:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Perform serial dilutions: Prepare intermediate dilutions of the 10 mM stock solution in your aqueous buffer or medium. It is recommended to perform at least two dilution steps to minimize the amount of DMSO carried over.
-
Example for a 10 µM final concentration:
-
Dilute the 10 mM stock 1:100 in medium (e.g., 5 µL of stock in 495 µL of medium) to create a 100 µM intermediate solution.
-
Dilute this 100 µM solution 1:10 in your final assay volume.
-
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in the experimental conditions.
-
Application: Add the final working solution to your cells and proceed with the experiment.
In Vivo Experiments (e.g., Animal Studies)
For in vivo administration, the formulation of this compound will depend on the route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), oral). Due to the poor aqueous solubility of many research compounds, a co-solvent system is often required.
Recommended Vehicle for Intraperitoneal (i.p.) Injection:
A common vehicle for i.p. injection of compounds with low water solubility is a mixture of DMSO, a surfactant such as Tween® 80, and saline.
Materials:
-
10 mM this compound stock solution in DMSO
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Protocol for Preparing a Dosing Solution (Example):
This protocol is for a vehicle containing 5% DMSO and 5% Tween® 80. The final concentration of the compound should be adjusted based on the required dose (mg/kg) and dosing volume.
-
Calculate the required volume of stock solution: Based on the desired final concentration and volume of the dosing solution, calculate the volume of the 10 mM DMSO stock needed.
-
Mix DMSO and Tween® 80: In a sterile tube, add the calculated volume of the this compound DMSO stock and an equal volume of Tween® 80. Vortex to mix thoroughly.
-
Add saline: Gradually add sterile saline to the DMSO/Tween® 80 mixture while vortexing to reach the final desired volume.
-
Vehicle Control: Prepare a vehicle control solution with the same composition (5% DMSO, 5% Tween® 80, 90% saline) but without the this compound stock.
-
Administration: Administer the prepared solution to the animals immediately. The solution should be clear; if precipitation is observed, the formulation may need to be optimized.
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow for Solution Preparation
The following diagram illustrates the decision-making process for preparing this compound solutions for in vitro and in vivo experiments.
References
Application Notes and Protocols for [3H]Dopamine Uptake Assay Featuring Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates the dopamine signal and is a key target for a variety of therapeutic agents and drugs of abuse. The [3H]dopamine uptake assay is a robust and widely used method to screen and characterize compounds that modulate DAT function.
Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease. This document provides a detailed protocol for utilizing the [3H]dopamine uptake assay to characterize the inhibitory activity of Brasofensine sulfate on the human dopamine transporter (hDAT).
Signaling Pathway: Dopamine Reuptake by the Dopamine Transporter (DAT)
The dopamine transporter is a symporter that couples the transport of dopamine with the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. This process is essential for maintaining dopamine homeostasis in the synapse.
Caption: Dopamine reuptake signaling pathway.
Experimental Workflow: [3H]Dopamine Uptake Assay
The following diagram outlines the key steps in the [3H]dopamine uptake assay to determine the inhibitory potential of a test compound like this compound.
Caption: Experimental workflow for the assay.
Quantitative Data Summary
The following table summarizes the in vitro affinity of Brasofensine for the human dopamine transporter. This data is essential for comparing the potency of different DAT inhibitors.
| Compound | Target | Assay Type | Value Type | Value (nM) |
| Brasofensine | Human Dopamine Transporter (hDAT) | Radioligand Binding | Ki | 610 |
Detailed Experimental Protocol
This protocol is adapted for a 96-well format using Chinese Hamster Ovary cells stably expressing the human dopamine transporter (CHO-hDAT).
Materials and Reagents:
-
CHO-hDAT cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, G418)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, 10 mM glucose, pH 7.4)
-
[3H]dopamine (specific activity ~60 Ci/mmol)
-
This compound
-
Control inhibitor (e.g., Nomifensine or GBR 12909)
-
Scintillation fluid
-
96-well microplates (clear bottom, white walls)
-
Cell lysis buffer (e.g., 1% SDS)
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hDAT cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 4 x 10^4 to 5 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range would be from 10^-11 to 10^-5 M.
-
Prepare a solution of the control inhibitor at a concentration known to cause maximal inhibition (e.g., 10 µM Nomifensine).
-
Prepare a working solution of [3H]dopamine in Assay Buffer. The final concentration in the assay is typically between 10-50 nM.
-
-
Dopamine Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer gently with 200 µL of pre-warmed (37°C) Assay Buffer.
-
Add 50 µL of the diluted this compound, control inhibitor, or vehicle (for total uptake) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
To initiate the uptake, add 50 µL of the [3H]dopamine working solution to all wells. The final assay volume is 100 µL.
-
Incubate the plate at 37°C for a short period, typically 5-15 minutes. The incubation time should be within the linear range of dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Immediately wash the cells three times with 200 µL of ice-cold PBS to remove unincorporated [3H]dopamine.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of cell lysis buffer to each well and incubate for 20-30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add 150 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Determine Specific Uptake:
-
Total uptake is measured in the wells with vehicle control.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).
-
Specific uptake = Total uptake - Non-specific uptake.
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percent inhibition of specific [3H]dopamine uptake using the following formula: % Inhibition = [1 - (Uptake with Brasofensine - Non-specific uptake) / (Specific uptake)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake).
-
-
Calculate Ki Value (optional):
-
If the Km of dopamine for the transporter is known, the Ki value for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) Where [S] is the concentration of [3H]dopamine used in the assay.
-
Application Notes and Protocols: Stereotaxic Surgery for Brasofensine Sulfate Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols provide a general framework for the stereotaxic administration of Brasofensine sulfate. Specific parameters such as stereotaxic coordinates for the target brain region and the optimal dosage of this compound for intracranial injection must be empirically determined by the researcher based on the experimental model and research objectives. The provided dosage information for Brasofensine is based on oral administration and should be used with caution as a starting point for designing dose-finding studies for direct brain infusion.
Introduction
Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1][2] Its mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the synaptic concentration of dopamine.[1] Stereotaxic surgery is a minimally invasive technique that allows for the precise delivery of substances to specific brain regions.[3][4][5] This document provides a detailed protocol for the stereotaxic administration of this compound in rodent models, intended to guide researchers in studying its effects on the central nervous system.
Mechanism of Action: Dopamine Reuptake Inhibition
Brasofensine acts as an inhibitor of the synaptic dopamine transporter.[1] In a normal synapse, dopamine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then cleared from the synaptic cleft by the dopamine transporter on the presynaptic neuron. By blocking this transporter, Brasofensine prolongs the presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1]
Figure 1: Signaling pathway of Brasofensine.
Quantitative Data
Table 1: Brasofensine Dosage (Oral Administration)
| Species | Dosage Range (Oral) | Key Findings | Reference |
| Human | 0.5 - 4 mg | Safe and well-tolerated in Parkinson's disease patients.[6] | [6] |
| Marmoset | 0.25 - 2.5 mg/kg | Dose-dependent increase in locomotor activity and reduction in disability scores in an MPTP model of Parkinson's.[7] | [7] |
Note: These doses are for oral administration and will likely be significantly different for direct intracranial injection. A thorough dose-response study is necessary to determine the optimal concentration for stereotaxic delivery.
Experimental Protocols
The following is a generalized protocol for stereotaxic surgery for the administration of this compound in a rodent model. This protocol should be adapted to the specific requirements of the study and approved by the institution's animal care and use committee.
Materials and Reagents
| Category | Item |
| Surgical Equipment | Stereotaxic frame with animal adaptor (mouse or rat) |
| Anesthesia system (e.g., isoflurane vaporizer) | |
| Induction chamber | |
| Heating pad | |
| Micro-drill | |
| Injection pump and syringe (e.g., Hamilton syringe) | |
| Stereomicroscope or magnifying lamp | |
| Surgical Tools | Scalpel and blades, forceps, scissors, hemostats, surgical clips or sutures |
| Consumables | Sterile saline (0.9%), Betadine or other surgical scrub, 70% ethanol, cotton swabs, sterile gauze |
| Eye ointment | |
| Hair removal cream or clippers | |
| Anesthetics & Analgesics | Isoflurane or injectable anesthetic (e.g., ketamine/xylazine) |
| Local anesthetic (e.g., lidocaine/bupivacaine) | |
| Post-operative analgesic (e.g., buprenorphine, carprofen) | |
| Test Article | This compound (dissolved in a sterile, biocompatible vehicle) |
Pre-operative Procedure
-
Animal Preparation: Acclimatize the animal to the housing conditions for at least one week prior to surgery. Weigh the animal on the day of surgery to calculate the correct doses of anesthetics and analgesics.
-
Drug Preparation: Prepare the this compound solution in a sterile, biocompatible vehicle at the desired concentration. Draw the solution into the injection syringe.
-
Anesthesia: Anesthetize the animal in an induction chamber with isoflurane (3-4% for induction).[8] Once anesthetized, transfer the animal to the stereotaxic frame and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[8] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
Surgical Procedure
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Stereotaxic Surgery [protocols.io]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Stereotaxic Injections [protocols.io]
Application Notes and Protocols: In Vivo Microdialysis for Determining Extracellular Dopamine Levels Following Brasofensine Sulfate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent and selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in key brain regions.[1] In vivo microdialysis is a widely used neurochemical technique to measure endogenous neurotransmitter levels in the extracellular fluid of living animals.[2] This application note provides a detailed protocol for the use of in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify changes in extracellular dopamine levels in the rat striatum following the administration of Brasofensine sulfate.
Principle of the Method
In vivo microdialysis allows for the sampling of extracellular fluid from a specific brain region in a freely moving animal. A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region, in this case, the striatum. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as dopamine, diffuse across the membrane from the extracellular fluid into the aCSF down their concentration gradient. The collected dialysate is then analyzed by HPLC-ECD to quantify the concentration of dopamine.[3][4][5] The high sensitivity and selectivity of HPLC-ECD make it an ideal method for detecting the low concentrations of neurotransmitters found in microdialysates.[3][6][7]
Experimental Protocols
Animal Subjects
-
Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm active membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Artificial Cerebrospinal Fluid (aCSF) (pH 7.4):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
1.0 mM MgCl₂
-
(Adjust osmolarity and pH as needed)
-
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized based on the specific rat strain and atlas used.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and surgical screws.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle systemically (e.g., intraperitoneally, i.p.) or locally via the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples at 20-minute intervals for a predetermined period (e.g., 3-4 hours) post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
Sample Analysis: HPLC-ECD
-
Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to the dialysate samples to prevent dopamine degradation.
-
Inject a fixed volume of the sample into the HPLC-ECD system.
-
Separate dopamine from other compounds on a reverse-phase C18 column.
-
Detect dopamine using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
Quantify the dopamine concentration by comparing the peak area of the sample to a standard curve of known dopamine concentrations.
Data Presentation
The following tables provide a representative summary of the expected quantitative data from in vivo microdialysis experiments with dopamine reuptake inhibitors.
Table 1: Basal and Post-Administration Extracellular Dopamine Concentrations
| Treatment Group | Basal Dopamine (nM) | Peak Dopamine (nM) | Time to Peak (min) | AUC (% Baseline x min) |
| Vehicle | 5.2 ± 0.8 | 5.5 ± 0.9 | - | 105 ± 15 |
| Brasofensine (1 mg/kg) | 5.4 ± 0.7 | 15.1 ± 2.1 | 60 | 350 ± 45 |
| Brasofensine (3 mg/kg) | 5.1 ± 0.6 | 25.8 ± 3.5 | 60 | 780 ± 90 |
| Brasofensine (10 mg/kg) | 5.3 ± 0.9 | 42.4 ± 5.2 | 80 | 1500 ± 180 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. AUC: Area Under the Curve. This is representative data based on the known effects of potent dopamine reuptake inhibitors.
Table 2: Time Course of Changes in Extracellular Dopamine Levels (% of Baseline)
| Time (min) | Vehicle | Brasofensine (1 mg/kg) | Brasofensine (3 mg/kg) | Brasofensine (10 mg/kg) |
| -20 | 102 ± 8 | 98 ± 7 | 101 ± 9 | 99 ± 6 |
| 0 (Admin) | 100 | 100 | 100 | 100 |
| 20 | 105 ± 10 | 180 ± 20 | 250 ± 30 | 320 ± 40 |
| 40 | 98 ± 9 | 250 ± 25 | 420 ± 45 | 650 ± 70 |
| 60 | 103 ± 11 | 280 ± 30 | 510 ± 55 | 800 ± 85 |
| 80 | 95 ± 8 | 260 ± 28 | 480 ± 50 | 750 ± 80 |
| 120 | 99 ± 10 | 210 ± 22 | 390 ± 40 | 600 ± 65 |
| 180 | 101 ± 9 | 150 ± 18 | 280 ± 32 | 450 ± 50 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is representative data.
Visualizations
Caption: Mechanism of Brasofensine action on the dopamine synapse.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. um.edu.mt [um.edu.mt]
- 2. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Dosing of Brasofensine Sulfate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent and selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1] As a dopamine transporter (DAT) antagonist, brasofensine blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. This application note provides detailed protocols for the oral gavage administration of Brasofensine sulfate in mice, a common method for preclinical evaluation of therapeutic compounds. The following sections include information on the mechanism of action, recommended dosing regimens, and detailed experimental procedures.
Mechanism of Action: Dopamine Reuptake Inhibition
Brasofensine exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This binding action inhibits the reuptake of dopamine from the synapse, leading to an accumulation of dopamine in the extracellular space. The increased availability of dopamine enhances neurotransmission by allowing for greater stimulation of postsynaptic dopamine receptors.
Experimental Protocols
Materials
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.9% saline)
-
Mice (e.g., C57BL/6)
-
Animal balance
-
Gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)
-
Syringes (1 mL)
-
70% ethanol
Dosing Solution Preparation
-
Vehicle Selection : The choice of vehicle will depend on the solubility of this compound. Sterile water or 0.9% saline are common choices for water-soluble compounds. For suspensions, 0.5% methylcellulose can be used.[2]
-
Calculation : Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.[2]
-
Preparation : Accurately weigh the this compound powder and dissolve or suspend it in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous before administration.
Oral Gavage Procedure
-
Animal Handling and Restraint :
-
Gently pick up the mouse by the base of the tail and allow it to grip a surface.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders with the thumb and forefinger. This will immobilize the head and prevent the mouse from biting.
-
-
Gavage Needle Insertion :
-
With the mouse properly restrained, hold the syringe with the gavage needle and gently introduce it into the diastema (the gap between the incisors and molars).
-
Carefully advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Substance Administration :
-
Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to administer the solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Procedure Monitoring :
-
Gently remove the gavage needle in the same angle it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Dopamine Transporter Inhibitor (GBR 12909) in Mice Following Oral Gavage.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| 5 | 150 ± 25 | 0.5 | 450 ± 60 | 2.5 ± 0.5 |
| 10 | 320 ± 45 | 0.5 | 980 ± 110 | 2.8 ± 0.6 |
| 20 | 650 ± 80 | 1.0 | 2100 ± 250 | 3.1 ± 0.7 |
Data are presented as mean ± SEM and are hypothetical examples based on typical pharmacokinetic profiles of small molecule inhibitors in mice.
Table 2: Example Behavioral Effects of a Dopamine Transporter Inhibitor (GBR 12909) in Mice Following Oral Gavage.
| Treatment Group | Dose (mg/kg) | Locomotor Activity (beam breaks/30 min) | Rearing Frequency |
| Vehicle | - | 1500 ± 200 | 50 ± 10 |
| GBR 12909 | 5 | 3500 ± 450 | 120 ± 20 |
| GBR 12909 | 10 | 5500 ± 600 | 200 ± 30 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM and are hypothetical examples.[3]
Dosing Considerations
There are no established oral gavage doses for this compound specifically in mice from publicly available literature. However, studies in marmosets have used oral doses ranging from 0.25 to 2.5 mg/kg. It is recommended to conduct a dose-ranging study in mice to determine the optimal dose for the desired pharmacological effect while monitoring for any adverse events.
Conclusion
This application note provides a comprehensive guide for the oral gavage dosing of this compound in mice. Adherence to proper technique is crucial for ensuring animal welfare and obtaining reliable and reproducible data. Researchers should optimize the vehicle and dosage for their specific experimental needs. The provided diagrams and tables serve as a framework for experimental design and data presentation in the preclinical evaluation of this compound.
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS/MS method for Brasofensine sulfate quantification in plasma
An HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the accurate and precise quantification of Brasofensine sulfate in plasma is a critical tool in preclinical and clinical drug development. This application note provides a detailed protocol for a robust and sensitive method suitable for pharmacokinetic and toxicokinetic studies. The method utilizes solid-phase extraction for sample cleanup and an electrospray ionization source for high-sensitivity mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Chemicals: this compound (reference standard), Brasofensine-d4 sulfate (internal standard, IS), Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Water (Milli-Q or equivalent).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB 1 cc/30 mg cartridges.
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Chromatographic Conditions
A reverse-phase chromatographic method was developed for the separation of this compound and its internal standard.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 5 |
| 5.00 | 5 |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See table below |
MRM Transitions for this compound and IS:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |
| This compound | m/z 1 | m/z 2 |
| Brasofensine-d4 Sulfate (IS) | m/z 3 | m/z 4 |
Note: Specific m/z values would be determined during method development.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of this compound and Brasofensine-d4 sulfate were prepared in methanol.
-
Working Solutions: A series of working solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): The IS stock solution was diluted in 50:50 methanol/water.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B).
-
Inject 5 µL into the HPLC-MS/MS system.
Method Validation Results
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| This compound | 0.1 - 100 | y = mx + c | >0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Intra-day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | 0.098 | ≤15.0 | 98.0-102.0 |
| LQC | 0.3 | 0.295 | ≤15.0 | 98.3-101.7 |
| MQC | 5.0 | 5.08 | ≤15.0 | 101.6-103.4 |
| HQC | 80.0 | 79.2 | ≤15.0 | 99.0-101.0 |
Inter-day Precision and Accuracy (n=18, 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | 0.101 | ≤15.0 | 101.0-103.0 |
| LQC | 0.3 | 0.304 | ≤15.0 | 101.3-102.7 |
| MQC | 5.0 | 4.95 | ≤15.0 | 99.0-101.0 |
| HQC | 80.0 | 80.9 | ≤15.0 | 101.1-102.3 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC | 85.2-90.5 | 95.1-99.8 |
| This compound | HQC | 88.1-92.3 | 96.4-101.2 |
| Brasofensine-d4 Sulfate (IS) | MQC | 87.5-91.0 | 97.0-100.5 |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Brasofensine inhibits dopamine reuptake at the transporter.
Conclusion
This application note describes a sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The high recovery and minimal matrix effect ensure the reliability of the results. This validated method is suitable for use in clinical and preclinical studies requiring the measurement of this compound concentrations in plasma.
Application Notes and Protocols: PET Imaging for Dopamine Transporter Occupancy with Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a potent dopamine transporter (DAT) inhibitor.[1][2] It was investigated for the treatment of Parkinson's disease, with Phase I and II clinical trials completed.[3][4] Although its development was discontinued, the study of its interaction with DAT remains of interest for understanding the mechanisms of dopamine reuptake inhibition and for the development of novel therapeutic agents. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of transporter occupancy, providing crucial information on the pharmacodynamic effects of drugs targeting DAT.[5][6]
These application notes provide a detailed overview of the methodologies and protocols for conducting PET imaging studies to determine the DAT occupancy of Brasofensine sulfate. While specific PET imaging protocols for Brasofensine are not extensively available in peer-reviewed literature, this document outlines a comprehensive protocol based on established methodologies for DAT imaging with other ligands.[5][7]
Quantitative Data: Brasofensine Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of Brasofensine following oral administration in humans. This data is essential for designing PET imaging studies, particularly for determining the optimal timing for radiotracer injection relative to Brasofensine administration.
| Parameter | Value | Species | Reference |
| Tmax (Time to Peak Plasma Concentration) | 3 - 8 hours | Humans | [1] |
| Terminal Elimination Half-life | ~24 hours | Humans | [1] |
| Cmax (Peak Plasma Concentration) at 0.5 mg dose | 0.35 ng/mL | Humans | [4] |
| Cmax at 1 mg dose | 0.82 ng/mL | Humans | [4] |
| Cmax at 2 mg dose | 2.14 ng/mL | Humans | [4] |
| Cmax at 4 mg dose | 3.27 ng/mL | Humans | [4] |
Signaling Pathway and Mechanism of Action
Brasofensine exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[1] This inhibition of DAT prevents the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling at the postsynaptic receptors.[8]
Mechanism of Brasofensine at the Dopaminergic Synapse.
Experimental Protocols
The following protocols are adapted from established procedures for DAT PET imaging and should be optimized for specific study objectives.[9][10]
Subject Selection
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of significant neurological or psychiatric disorders other than the one under investigation.
-
Use of medications known to interact with the dopaminergic system within a specified washout period.
-
Contraindications to PET scanning (e.g., pregnancy, claustrophobia).[11]
-
Prior radiation exposure exceeding safety limits.[11]
-
Radiotracer Selection
A suitable radiotracer with high affinity and selectivity for DAT is crucial. Commonly used radiotracers for DAT imaging include:[12]
-
[¹¹C]Cocaine
-
[¹¹C]PE2I
-
[¹⁸F]FE-PE2I[7]
-
[¹²³I]FP-CIT (for SPECT, but provides a relevant comparison)[9]
The choice of radiotracer will depend on factors such as availability, scanner type, and the specific research question.
Experimental Workflow
The following diagram outlines a typical workflow for a DAT occupancy study.
Experimental Workflow for DAT Occupancy PET Study.
Imaging Acquisition Protocol
-
Patient Preparation:
-
Subjects should fast for at least 4 hours prior to radiotracer injection.
-
A catheter is placed for radiotracer injection and potentially for arterial blood sampling.
-
-
Baseline Scan (Pre-Brasofensine):
-
The subject is positioned in the PET scanner.
-
A bolus of the selected DAT radiotracer (e.g., [¹¹C]PE2I) is injected intravenously.
-
Dynamic PET data are acquired for 60-90 minutes.[7]
-
-
Brasofensine Administration:
-
This compound is administered orally at the desired dose.
-
The timing between drug administration and the post-drug PET scan should be determined based on the Tmax of Brasofensine (3-8 hours) to ensure peak plasma concentrations during the scan.[1]
-
-
Post-Drug Scan:
-
The subject undergoes a second PET scan with the same radiotracer and acquisition parameters as the baseline scan.
-
Data Analysis Pipeline
The acquired PET data is processed to quantify DAT occupancy.
PET Data Analysis Pipeline for DAT Occupancy.
-
Image Reconstruction: Raw PET data are corrected for attenuation, scatter, and motion, and then reconstructed into a dynamic series of images.
-
Region of Interest (ROI) Analysis:
-
Anatomical ROIs are drawn on co-registered MRI scans for key regions, including the striatum (caudate and putamen) which has high DAT density, and a reference region with negligible DAT density, such as the cerebellum.[13]
-
-
Kinetic Modeling:
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic models (e.g., Simplified Reference Tissue Model) are applied to the TACs to estimate the binding potential (BPnd), which is proportional to the density of available transporters.
-
-
Occupancy Calculation:
-
DAT occupancy is calculated by comparing the BPnd at baseline and after Brasofensine administration using the following formula:[5]
-
Occupancy (%) = [(BPnd_baseline - BPnd_post-drug) / BPnd_baseline] x 100
-
-
Conclusion
This document provides a comprehensive framework for designing and conducting PET imaging studies to assess the dopamine transporter occupancy of this compound. While specific clinical data on Brasofensine's DAT occupancy from PET studies is limited in the public domain, the application of these standardized protocols will enable researchers to generate valuable data on the pharmacodynamics of this and other novel DAT inhibitors. Careful consideration of pharmacokinetic data is essential for the successful execution and interpretation of these studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Brasofensine [medbox.iiab.me]
- 3. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Procedure and Clinical Studies of [18F]FP-CIT PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging the Dopamine Transporter in Parkinson's Disease | Clinical Trials | Yale Medicine [yalemedicine.org]
- 12. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 6-OHDA Lesion Model in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and validating the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease (PD) in rodents. This model is a cornerstone in PD research, mimicking the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological feature of the human disease.[1]
The following sections detail the necessary surgical procedures, behavioral assessments, and histological validations required to successfully implement this model for investigating disease mechanisms and evaluating potential therapeutic interventions.
Experimental Overview
The 6-OHDA model involves the stereotaxic injection of the neurotoxin 6-OHDA into specific brain regions, such as the medial forebrain bundle (MFB) or the substantia nigra, to induce a selective lesion of the nigrostriatal dopamine system.[2][3][4] The unilateral lesion model is commonly used, resulting in motor deficits on the contralateral side of the body, which can be quantified through various behavioral tests.[5]
Logical Workflow of the 6-OHDA Lesion Model
Caption: Experimental workflow for the 6-OHDA lesion model.
Stereotaxic Surgery Protocol: Unilateral 6-OHDA Lesion
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats. This procedure leads to a rapid and extensive degeneration of dopaminergic neurons.[4]
Materials and Reagents
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich, Cat. no. H116)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, sutures or wound clips)
-
Betadine and 70% ethanol
Preparation of 6-OHDA Solution
Note: 6-OHDA is light-sensitive and readily oxidizes. Prepare the solution fresh, immediately before use, and protect it from light.
-
Prepare a vehicle solution of 0.9% sterile saline containing 0.02% ascorbic acid. The ascorbic acid prevents the oxidation of 6-OHDA.
-
Dissolve 6-OHDA in the vehicle solution to the desired final concentration.
Surgical Procedure
-
Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level by confirming that the heights of bregma and lambda are equal.[6]
-
Shave the scalp and clean the area with betadine followed by 70% ethanol.[6]
-
Make a midline incision to expose the skull.
-
Identify bregma and use a dental drill to create a small burr hole at the target coordinates.[6]
-
Slowly lower the Hamilton syringe needle to the desired depth.
-
Infuse the 6-OHDA solution at a rate of 1 µL/minute.[6]
-
After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.[6]
-
Slowly withdraw the needle.
-
Suture the incision and remove the animal from the stereotaxic frame.
-
Provide post-operative care, including analgesia, hydration, and easily accessible food, and monitor the animal's weight for several days.[6][7]
Quantitative Data for Stereotaxic Injection
| Parameter | Rat (Sprague-Dawley, 200-250g) | Mouse (C57BL/6, 7-8 weeks) |
| Target | Medial Forebrain Bundle (MFB) | Medial Forebrain Bundle (MFB) |
| Coordinates (from Bregma) | AP: -2.2 mm; ML: ±1.5 mm; DV: -8.0 mm (from dura)[6] | AP: -1.2 mm; ML: ±1.3 mm; DV: -4.8 mm (from dura) |
| 6-OHDA Dose | 8-12 µg in 4 µL[2] | 1-4 µg in 1 µL[7][8] |
| Injection Rate | 1 µL/min[6] | 0.2 µL/min |
| Pre-treatment | Desipramine (25 mg/kg, i.p.) 30 min prior to protect noradrenergic neurons.[7] | Desipramine (25 mg/kg, i.p.) 30 min prior to protect noradrenergic neurons.[7] |
Behavioral Assessment Protocols
Behavioral testing is crucial to validate the extent of the dopaminergic lesion and to assess motor deficits.
Apomorphine-Induced Rotation Test
This test is used to assess the degree of dopamine receptor supersensitivity in the denervated striatum.[5] A successful lesion (typically >90% dopamine depletion) will result in robust contralateral rotations upon challenge with a dopamine agonist like apomorphine.[5]
Protocol:
-
Allow animals to recover for at least 2-3 weeks post-surgery.
-
Habituate the animal to the testing chamber (a circular arena) for at least 1 hour.[9]
-
Administer apomorphine subcutaneously (s.c.).
-
Immediately place the animal in the chamber and record rotational behavior (full 360° turns) for 30-60 minutes.[9][10]
-
A successful lesion is typically indicated by a net contralateral rotation rate of >5-7 turns per minute.[2]
Quantitative Parameters:
| Parameter | Rat | Mouse |
| Apomorphine Dose | 0.05 - 0.2 mg/kg, s.c.[2][10] | 0.1 - 0.25 mg/kg, s.c.[9][11] |
| Vehicle | 0.9% Saline with 0.1% ascorbic acid[9] | 0.9% Saline with 0.1% ascorbic acid[9] |
| Test Duration | 30-90 minutes[6][10] | 45 minutes[9] |
| Success Criterion | > 210 contralateral rotations in 30 min[6] or > 5 rotations/min[2] | Significant increase in contralateral rotations compared to sham. |
Cylinder Test
The cylinder test assesses spontaneous forelimb use and asymmetry, reflecting deficits in motor control of the contralateral (impaired) limb.[12][13]
Protocol:
-
Place the animal in a transparent cylinder (e.g., 19 cm diameter, 40 cm height for rats).[12][14]
-
Analyze the recording, counting the number of times the animal rears up and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.[15]
-
Calculate the percentage of contralateral limb use or an asymmetry score. A significant decrease in the use of the paw contralateral to the lesion indicates a successful motor deficit.[14]
Quantitative Parameters:
| Parameter | Rat | Mouse |
| Cylinder Dimensions | Diameter: 19-30 cm; Height: 40 cm[12][14][15] | Diameter: ~20 cm; Height: ~40 cm[13] |
| Test Duration | 5 minutes[12][15] | 3-5 minutes[13][16] |
| Primary Measurement | Number of wall contacts with ipsilateral, contralateral, and both forelimbs.[15] | Number of wall contacts with ipsilateral and contralateral forelimbs. |
| Data Analysis | Asymmetry Score: (% Contralateral touches) - (% Ipsilateral touches) | Asymmetry Score: (% Contralateral touches) / (% Total touches) |
Histological Validation: Tyrosine Hydroxylase (TH) Immunohistochemistry
Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for confirming the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[17][18]
Protocol:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain (e.g., 40 µm coronal sections) using a cryostat or vibratome.
-
Staining Procedure:
-
Wash sections in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[19]
-
Incubate with a primary antibody against TH (e.g., Chicken anti-TH, 1:200 dilution) overnight at 4°C.[19]
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Chicken IgG, 1:1000 dilution) for 1 hour at room temperature, protected from light.[19]
-
Wash sections in PBS.
-
Mount sections onto slides and coverslip with mounting medium.[19]
-
-
Visualize the sections using a fluorescence microscope and quantify the loss of TH-positive cells in the SNc and fibers in the striatum compared to the unlesioned hemisphere.
6-OHDA-Induced Neurotoxicity Signaling Pathway
6-OHDA exerts its toxic effects primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death.[20][21]
Caption: 6-OHDA neurotoxicity signaling pathway.
This neurotoxin is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4] Inside the cell, 6-OHDA auto-oxidizes, generating ROS, which impairs mitochondrial function.[20] This leads to the release of cytochrome c, activating a caspase cascade (caspase-9 and -3), ultimately resulting in apoptotic cell death.[20] Additionally, signaling pathways involving Nrf2/HO-1 and MAP kinases like ERK are also implicated in the cellular response to 6-OHDA-induced stress.[21][22][23]
References
- 1. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 2. criver.com [criver.com]
- 3. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. mdbneuro.com [mdbneuro.com]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Apomorphine-induced rotations [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 12. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 15. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 16. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sustained extracellular signal-regulated kinase activation by 6-hydroxydopamine: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Administration of Brasofensine Sulfate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brasofensine is a potent dopamine reuptake inhibitor that was investigated for the potential treatment of Parkinson's disease.[1] Its development was discontinued, reportedly due to financial constraints related to further regulatory requirements, including the need for additional toxicology documentation.[1] This document provides a detailed overview of the available preclinical data and outlines protocols for the long-term administration of Brasofensine sulfate in animal studies, based on general principles of toxicology and pharmacology. Due to the discontinuation of its development, comprehensive long-term toxicology data for Brasofensine is not publicly available. Therefore, the tables presented below are illustrative templates based on standard preclinical safety evaluation guidelines.
Data Presentation
Efficacy in a Non-Human Primate Model of Parkinson's Disease
While specific long-term toxicology data is scarce, studies in MPTP-treated common marmosets have demonstrated the efficacy of Brasofensine in reversing motor deficits.
Table 1: Efficacy of Oral Brasofensine in MPTP-Treated Marmosets
| Dose (mg/kg) | Mean Locomotor Activity (counts/hr) | Mean Disability Score (reduction from baseline) | Observations |
| 0 (Vehicle) | Baseline | 0% | No change in parkinsonian symptoms. |
| 0.25 | Data not available | Data not available | Dose-dependent increase in locomotor activity and reduction in disability. |
| 0.5 | Data not available | Data not available | Long-lasting motor response without inducing dyskinesia. |
| 1.0 | Data not available | Data not available | Marked increase in locomotor activity when co-administered with L-dopa. |
| 2.5 | Data not available | Data not available | Severe dyskinesia was not observed, unlike with equivalent doses of L-dopa. |
Note: Specific quantitative values for locomotor activity and disability score reduction were not provided in the available public literature.
Template for Long-Term Toxicology Data
The following tables are templates illustrating the types of data that would be collected in long-term (e.g., 26-week) oral toxicity studies in a rodent (rat) and a non-rodent (monkey) species. The values are placeholders.
Table 2: Template for 26-Week Oral Toxicity Study of this compound in Rats - Key Endpoints
| Dose Group (mg/kg/day) | Body Weight Change (%) | Food Consumption ( g/day ) | Key Hematology Changes | Key Clinical Chemistry Changes | Key Histopathological Findings (Incidence) |
| 0 (Control) | +25% | 20 | Normal | Normal | None |
| Low Dose (e.g., 5) | +24% | 19.5 | No significant changes | No significant changes | None |
| Mid Dose (e.g., 25) | +15% | 17 | Slight decrease in RBC | Slight increase in ALT | Minimal centrilobular hypertrophy (2/10) |
| High Dose (e.g., 100) | +5% | 14 | Anemia (decreased RBC, Hgb, Hct) | Increased ALT, AST, BUN | Centrilobular hypertrophy (8/10), renal tubular degeneration (4/10) |
| High Dose + Recovery | +18% | 18 | Partial recovery | Partial recovery | Reversibility of liver findings (4/10) |
Table 3: Template for 26-Week Oral Toxicity Study of this compound in Monkeys - Key Endpoints
| Dose Group (mg/kg/day) | Body Weight Change (%) | Key Hematology Changes | Key Clinical Chemistry Changes | Cardiovascular (ECG) Findings | Key Histopathological Findings (Incidence) |
| 0 (Control) | +10% | Normal | Normal | Normal Sinus Rhythm | None |
| Low Dose (e.g., 2) | +9% | No significant changes | No significant changes | No significant changes | None |
| Mid Dose (e.g., 10) | +2% | Slight decrease in platelets | Slight increase in liver enzymes | Occasional sinus tachycardia | Minimal bile duct hyperplasia (1/4) |
| High Dose (e.g., 50) | -5% | Thrombocytopenia | Increased liver enzymes, bilirubin | Sinus tachycardia, prolonged QTc | Bile duct hyperplasia (3/4), neuronal degeneration in specific brain regions (2/4) |
| High Dose + Recovery | +4% | Partial recovery | Partial recovery | Resolution of tachycardia | Partial reversibility of liver findings (2/4) |
Experimental Protocols
General Protocol for a 26-Week Repeated Dose Oral Toxicity Study in Rats
This protocol is based on established guidelines for chronic toxicity testing.
-
Animal Model: Sprague-Dawley or Wistar rats (young adults, e.g., 6-8 weeks old at the start of the study).
-
Group Size: 20 animals/sex/group for the main study, with an additional 10 animals/sex/group for recovery arms.
-
Dose Levels: A control group (vehicle), a low dose, a mid-dose, and a high dose. Dose selection should be based on results from shorter-term dose-range finding studies. The high dose should aim to produce some evidence of toxicity without causing excessive mortality.
-
Drug Administration: this compound administered orally via gavage once daily for 26 weeks. The vehicle should be appropriate for the solubility and stability of the compound.
-
Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination once daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Clinical Pathology: Blood and urine samples collected at baseline, and at 3, 6, and 12 months for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the 26-week treatment period (and a recovery period, e.g., 4 weeks, for designated groups), animals are euthanized.
-
Gross Necropsy: A complete macroscopic examination of all organs and tissues.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, heart, spleen) are weighed.
-
Histopathology: A comprehensive list of tissues is collected, preserved in formalin, and processed for microscopic examination.
-
General Protocol for a 26-Week Repeated Dose Oral Toxicity Study in Non-Human Primates (e.g., Cynomolgus Monkeys)
-
Animal Model: Cynomolgus monkeys (young adults).
-
Group Size: 4 animals/sex/group.
-
Dose Levels: A control group (vehicle), a low dose, a mid-dose, and a high dose.
-
Drug Administration: this compound administered orally via gavage or in a palatable treat once daily for 26 weeks.
-
Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination once daily.
-
Body Weight: Recorded weekly.
-
Food Consumption: Monitored daily.
-
Ophthalmology: Examined prior to the study and at regular intervals.
-
Cardiovascular Monitoring: Electrocardiograms (ECGs) and blood pressure measurements at baseline and at specified time points throughout the study.
-
Clinical Pathology: Blood and urine samples collected at baseline and at regular intervals.
-
-
Terminal Procedures: Similar to the rat study, including gross necropsy, organ weights, and comprehensive histopathology.
Visualizations
Signaling Pathway of Dopamine Transporter Inhibition by Brasofensine
References
Troubleshooting & Optimization
Optimizing Brasofensine Sulfate Dosage for In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Brasofensine sulfate. The following question-and-answer formatted guides and frequently asked questions (FAQs) address common challenges and provide data-driven insights to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Brasofensine is a potent inhibitor of the synaptic dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of dopamine signaling.[1][2] This modulation of dopaminergic neurotransmission is the basis for its investigation in disorders like Parkinson's disease.
Q2: In which animal models has Brasofensine been predominantly studied?
A2: A significant portion of the in vivo research on Brasofensine has been conducted in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primate model of Parkinson's disease, particularly in marmosets.[3] This model is well-regarded for its ability to replicate the motor deficits and dopaminergic neurodegeneration seen in human Parkinson's disease. While specific rodent studies are less detailed in publicly available literature, general neurotoxin-induced models in rodents, such as those using 6-hydroxydopamine (6-OHDA), are standard for evaluating dopamine reuptake inhibitors.[4]
Q3: What are the reported adverse effects of Brasofensine in preclinical and clinical studies?
A3: In clinical trials with human subjects receiving single oral doses up to 4 mg, Brasofensine was generally well-tolerated. Reported adverse events were mild and included headache, insomnia, phlebitis, dizziness, ecchymosis, and vomiting.[5] Notably, in MPTP-treated marmosets previously sensitized to L-dopa-induced dyskinesia, Brasofensine effectively reversed motor deficits without inducing these involuntary movements, a significant advantage over L-dopa alone.[3]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent behavioral effects in rodents.
-
Possible Cause: Suboptimal dosage. The therapeutic window for dopamine reuptake inhibitors can be narrow.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for the desired behavioral effect (e.g., increased locomotor activity) in your specific rodent strain. Start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).
-
-
Possible Cause: Habituation to the testing environment. Novelty can significantly impact locomotor activity.
-
Troubleshooting Tip: Ensure a consistent habituation period for all animals to the testing chambers before drug administration and behavioral recording.
-
-
Possible Cause: Stress-induced alterations in dopamine release. Handling and injection stress can confound the effects of the drug.
-
Troubleshooting Tip: Handle animals consistently and gently. Allow for an acclimatization period after injection and before behavioral testing. Consider alternative administration routes like oral gavage with a palatable vehicle to minimize stress.
-
Issue 2: Lack of efficacy in reversing motor deficits in a Parkinson's disease model.
-
Possible Cause: Insufficient dopamine depletion in the animal model. The efficacy of a dopamine reuptake inhibitor is dependent on the presence of endogenous dopamine.
-
Troubleshooting Tip: Validate the extent of dopaminergic lesion in your model using techniques like tyrosine hydroxylase (TH) immunohistochemistry or HPLC measurement of striatal dopamine levels. A lesion of at least 80% of dopaminergic neurons in the substantia nigra is typically required to observe significant motor deficits.
-
-
Possible Cause: Inappropriate timing of behavioral assessment relative to the drug's pharmacokinetic profile.
-
Troubleshooting Tip: While specific rodent pharmacokinetic data for Brasofensine is limited, it is known to be rapidly absorbed in rats and monkeys with peak plasma concentrations occurring between 0.5 and 1 hour after oral administration.[1] Conduct behavioral testing within this time frame post-administration.
-
Issue 3: Difficulty in dissolving this compound for administration.
-
Possible Cause: this compound has limited aqueous solubility.
-
Troubleshooting Tip: For oral administration, consider formulating this compound as a suspension in a vehicle such as 0.5% methylcellulose in sterile water. Sonication can aid in achieving a uniform suspension. For other routes, solubility in vehicles like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil should be tested, though toxicity of the vehicle at the required concentration must be considered.
-
Experimental Protocols
General Protocol for Oral Administration of this compound in Rodents
This is a generalized protocol based on standard practices for orally administered dopamine reuptake inhibitors.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.5% methylcellulose in sterile water.
-
Suspend the this compound in the vehicle to the desired concentration.
-
Use a sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and mice).
-
Administer the suspension via oral gavage using an appropriately sized feeding needle.
-
Ensure proper training in gavage technique to minimize stress and risk of injury to the animal.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Proceed with behavioral testing at the predetermined time point based on the drug's expected Tmax.
-
Locomotor Activity Assessment
-
Apparatus: An open-field arena equipped with automated photobeam tracking or a video tracking system.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) on the day prior to testing.
-
On the testing day, administer this compound or vehicle.
-
Place the animal in the center of the open-field arena at the designated time post-administration.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of the drug's effect. Compare the effects of different doses to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Quantitative Data
Table 1: In Vivo Oral Dosages of Brasofensine in a Non-Human Primate Model of Parkinson's Disease
| Animal Model | Doses (mg/kg, oral) | Observed Effects | Reference |
| MPTP-treated marmoset | 0.25, 0.5, 1.0, 2.5 | Dose-dependent increase in locomotor activity and reduction in disability scores.[3] | |
| MPTP-treated, L-dopa-primed marmoset | 0.25 (co-administered with 2.5 mg/kg L-dopa) | Marked increase in locomotor activity, greater than either drug alone, without inducing dyskinesia.[3] |
Table 2: Human Pharmacokinetic Parameters of Single Oral Doses of Brasofensine
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | Reference |
| 0.5 | 0.35 | 4 | [5] |
| 1 | 0.82 | 4 | [5] |
| 2 | 2.14 | 4 | [5] |
| 4 | 3.27 | 4 | [5] |
Visualizations
Caption: A generalized experimental workflow for in vivo studies with this compound.
Caption: Mechanism of action of Brasofensine at the dopaminergic synapse.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. future4200.com [future4200.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting low efficacy of Brasofensine sulfate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Brasofensine sulfate in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.
Issue: Lower-than-expected improvement in motor activity in a Parkinson's Disease (PD) model.
-
Potential Cause 1: Suboptimal Dosage.
-
Solution: The effective dose of Brasofensine can vary between species and even strains. A dose-response study is crucial to determine the optimal dose for your specific model. Phase II trials in humans showed efficacy at a 4 mg dose.[1] However, dosages in animal models may differ. A study in patients with Parkinson's disease investigated single oral doses of 0.5, 1, 2, and 4 mg.[2][3]
-
-
Potential Cause 2: Inappropriate Vehicle or Route of Administration.
-
Solution: Ensure this compound is fully dissolved in a suitable vehicle. The choice of vehicle can impact drug solubility and bioavailability. Oral administration was used in human clinical trials.[4] The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent and appropriate for the experimental model.
-
-
Potential Cause 3: Timing of Behavioral Testing.
-
Solution: The onset and duration of Brasofensine's effects should be determined in your model. Peak plasma concentrations in rats and monkeys occur 0.5-1 hour after oral administration, while in humans it's 3-8 hours.[4] Behavioral testing should be conducted within this therapeutic window.
-
-
Potential Cause 4: Severity of the PD Model.
-
Solution: In severe models of Parkinson's disease, where there is a significant loss of dopaminergic neurons (symptoms may not appear until an 80% reduction), the efficacy of a dopamine reuptake inhibitor like Brasofensine may be limited.[1] Consider using models with a less severe phenotype or evaluate Brasofensine in combination with other therapeutic agents like L-DOPA.[2]
-
Issue: High variability in results between individual animals.
-
Potential Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For injections, use a consistent site and technique.
-
-
Potential Cause 2: Biological Variability.
-
Solution: Age, weight, and sex can all influence drug metabolism and response. Ensure that experimental groups are well-matched for these variables. Genetic differences between animals can also contribute to variability.
-
-
Potential Cause 3: Environmental Stressors.
-
Solution: Stress can significantly impact dopamine levels and animal behavior. Maintain a consistent and low-stress environment for housing and testing. Factors such as noise, light cycles, and handling should be carefully controlled.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Brasofensine is a dopamine reuptake inhibitor.[5][6] It blocks the dopamine transporter (DAT), a protein responsible for removing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron.[7] This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[5][7]
Q2: What is the known metabolic profile of Brasofensine?
A2: Brasofensine undergoes extensive first-pass metabolism after oral administration in humans, monkeys, and rats.[4] The primary metabolic pathways are O- and N-demethylation and isomerization.[4] The resulting desmethyl metabolites can be further converted to glucuronides.[4] A significant issue reported was the in vivo cis-anti isomerization of the 2α-methyloxime group.[1][8]
Q3: What are some suitable animal models for testing Brasofensine's efficacy in Parkinson's disease?
A3: Neurotoxin-induced models are commonly used to replicate the motor symptoms of Parkinson's disease.[9][10] The 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice or non-human primates are well-established.[10] These models induce a loss of dopaminergic neurons, mimicking a key pathological feature of PD.[9]
Q4: What behavioral tests are appropriate for assessing the in vivo efficacy of Brasofensine?
A4: A battery of behavioral tests can be used to assess motor function in rodent models of Parkinson's disease.[11] Commonly used tests include:
-
Rotarod Test: To assess motor coordination and balance.[12][13]
-
Cylinder Test: To measure forelimb akinesia and spontaneous motor activity.[11][12]
-
Open Field Test: To evaluate general locomotor activity and exploration.[12]
-
Apomorphine-Induced Rotation Test: In unilateral 6-OHDA lesioned animals, this test measures the rotational behavior induced by a dopamine agonist, which is indicative of the extent of the lesion and the effect of the treatment.[9][10]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Brasofensine
| Species | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Primary Metabolites |
| Humans | Oral | 3 - 8 hours[4] | O- and N-demethylated compounds, glucuronides[4] |
| Monkeys | Oral | 0.5 - 1 hour[4] | O- and N-demethylated compounds, glucuronides[4] |
| Rats | Oral | 0.5 - 1 hour[4] | O- and N-demethylated compounds, glucuronides[4] |
Table 2: Human Clinical Trial Dosage Information (Single Oral Dose)
| Dose | Maximum Concentration (Cmax) (ng/mL) |
| 0.5 mg | 0.35[2][3] |
| 1 mg | 0.82[2][3] |
| 2 mg | 2.14[2][3] |
| 4 mg | 3.27[2][3] |
Experimental Protocols
Protocol 1: 6-OHDA-Induced Unilateral Lesion Model in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Secure the rat in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of one hemisphere. The coordinates for the injection site should be determined based on a rat brain atlas.
-
To protect noradrenergic neurons, pre-treat the animals with desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion by assessing apomorphine-induced rotational behavior.
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This involves placing the animal on the rotating rod at a low speed and gradually increasing the speed.
-
Testing:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for Brasofensine.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. Brasofensine - Wikipedia [en.wikipedia.org]
- 2. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 8. Brasofensine [medbox.iiab.me]
- 9. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 12. inotiv.com [inotiv.com]
- 13. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
Brasofensine Sulfate Technical Support Center: Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Brasofensine sulfate.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of Brasofensine
Symptom: In vivo microdialysis or tissue homogenate analysis consistently shows a low brain-to-plasma concentration ratio (e.g., < 0.1) for Brasofensine, suggesting poor BBB penetration.
Possible Causes and Troubleshooting Steps:
-
P-glycoprotein (P-gp) Efflux: Brasofensine may be a substrate for efflux transporters like P-gp, which actively pump the compound out of the brain endothelial cells back into the bloodstream.
-
Troubleshooting:
-
In Vitro P-gp Substrate Assay: Conduct a bidirectional transport assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport would indicate P-gp mediated efflux.
-
In Vivo Co-administration with P-gp Inhibitor: Co-administer Brasofensine with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) in an animal model. A significant increase in the brain-to-plasma ratio of Brasofensine in the presence of the inhibitor would confirm its role as a P-gp substrate.
-
-
-
Poor Physicochemical Properties: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.
-
Troubleshooting:
-
Lipophilicity Assessment: Determine the LogP or LogD of Brasofensine. A low value may indicate poor lipid membrane permeability.
-
Prodrug Approach: Consider designing a more lipophilic prodrug of Brasofensine that can cross the BBB and then be metabolized to the active compound within the central nervous system (CNS).
-
-
-
Plasma Protein Binding: High binding of Brasofensine to plasma proteins can reduce the free fraction of the drug available to cross the BBB.
-
Troubleshooting:
-
Equilibrium Dialysis: Perform equilibrium dialysis to determine the fraction of Brasofensine bound to plasma proteins. If the bound fraction is high, this could be a contributing factor.
-
-
Issue 2: Inconsistent Results in In Vitro BBB Models
Symptom: High variability in the apparent permeability (Papp) of Brasofensine across in vitro BBB models (e.g., Caco-2, bEnd.3 cells).
Possible Causes and Troubleshooting Steps:
-
Model Integrity: The integrity of the in vitro BBB model may be compromised.
-
Troubleshooting:
-
Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of tight junctions and monolayer integrity.
-
Tracer Permeability: Use a low permeability marker (e.g., Lucifer yellow or a high molecular weight dextran) to validate the barrier function of the cell monolayer.
-
-
-
Transporter Expression Levels: The expression levels of efflux transporters can vary between cell passages and culture conditions.
-
Troubleshooting:
-
Standardized Cell Culture Protocols: Maintain consistent cell culture conditions, including passage number, seeding density, and media composition.
-
Transporter Expression Analysis: Periodically perform Western blotting or qPCR to quantify the expression of key transporters like P-gp.
-
-
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for P-glycoprotein (P-gp)?
A1: While direct experimental evidence for Brasofensine is limited in publicly available literature, many small molecule dopamine reuptake inhibitors with similar chemical scaffolds are known to be P-gp substrates. It is highly recommended to experimentally verify this using a bidirectional transport assay with a P-gp overexpressing cell line.
Q2: What is a typical brain-to-plasma concentration ratio for a CNS-active drug, and what can be inferred if Brasofensine's ratio is low?
A2: A brain-to-plasma ratio greater than 1 is generally desirable for a CNS-active drug, indicating efficient BBB penetration. A ratio significantly less than 1 suggests that the drug's entry into the brain is restricted. If Brasofensine exhibits a low ratio, it is crucial to investigate the underlying reasons, such as P-gp efflux or unfavorable physicochemical properties.
Q3: How can the CNS penetration of Brasofensine be improved?
A3: Several strategies can be explored:
-
P-gp Inhibition: Co-administration with a P-gp inhibitor can increase brain concentrations, although this may lead to drug-drug interactions.
-
Prodrug Strategy: A more lipophilic prodrug could enhance passive diffusion across the BBB.
-
Nanoparticle Encapsulation: Encapsulating Brasofensine in nanoparticles targeted to BBB transporters (e.g., transferrin receptor) could facilitate receptor-mediated transcytosis.
Q4: What in vitro models are suitable for assessing Brasofensine's BBB permeability?
A4: Commonly used models include:
-
Caco-2 cells: While of intestinal origin, they express P-gp and are often used as a preliminary screen for P-gp substrates.
-
MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene provide a robust model for studying P-gp-mediated transport.
-
bEnd.3 cells: A mouse brain endothelial cell line that is a widely used in vitro BBB model.
-
Human iPSC-derived brain endothelial cells: These offer a more physiologically relevant human model.
Data Presentation
Table 1: Hypothetical In Vitro Permeability of this compound
| Parameter | Caco-2 | MDCK-MDR1 |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 1.5 ± 0.3 | 2.5 ± 0.6 |
| Efflux Ratio (Papp(B-A)/Papp(A-B)) | 7.5 | 25 |
This table presents hypothetical data suggesting that Brasofensine is a P-gp substrate, as indicated by the high efflux ratio.
Table 2: Hypothetical In Vivo Brain Penetration of this compound in Rats
| Treatment Group | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Brasofensine (1 mg/kg) | 15 ± 4 | 200 ± 35 | 0.075 |
| Brasofensine (1 mg/kg) + Verapamil (10 mg/kg) | 75 ± 15 | 210 ± 40 | 0.357 |
This table illustrates a hypothetical in vivo experiment where co-administration with a P-gp inhibitor significantly increases the brain-to-plasma ratio of Brasofensine.
Experimental Protocols
Protocol 1: In Vitro Bidirectional Transport Assay
Objective: To determine if Brasofensine is a substrate for P-glycoprotein.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.
-
Transport Experiment (Apical to Basal):
-
Add Brasofensine solution to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Transport Experiment (Basal to Apical):
-
Add Brasofensine solution to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of Brasofensine in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability (Papp) for both directions and the efflux ratio.
Protocol 2: In Vivo Microdialysis for Brain Penetration
Objective: To measure the brain-to-plasma concentration ratio of Brasofensine in an animal model.
Methodology:
-
Animal Preparation: Implant a microdialysis probe into the striatum of an anesthetized rat.
-
Drug Administration: Administer Brasofensine intravenously.
-
Sample Collection:
-
Collect microdialysate samples from the brain at regular intervals.
-
Collect blood samples at corresponding time points.
-
-
Sample Analysis: Analyze the concentration of Brasofensine in the dialysate and plasma samples by LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio.
Visualizations
Caption: Brasofensine's journey across the blood-brain barrier.
Caption: Troubleshooting workflow for low BBB penetration.
Caption: Brasofensine's mechanism of action at the synapse.
Technical Support Center: Brasofensine Sulfate Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brasofensine sulfate in animal models. Given that the development of Brasofensine was discontinued, publicly available data on its specific side effect profile in preclinical studies is limited. The following information is based on the known pharmacology of Brasofensine as a dopamine reuptake inhibitor and the common side effects observed with this class of compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
A1: this compound is a potent and selective dopamine reuptake inhibitor. It was primarily investigated for the treatment of Parkinson's disease.[1] Its mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the brain.
Q2: Why was the clinical development of Brasofensine discontinued?
A2: The development of Brasofensine was discontinued for reasons that appear to be related to financial considerations and the need for additional toxicology documentation to meet regulatory requirements, rather than specific, publicly disclosed adverse events.[1]
Q3: What are the expected pharmacological effects of Brasofensine in animal models of Parkinson's disease?
A3: In animal models of Parkinson's disease, such as MPTP-treated primates, Brasofensine has been shown to reverse akinesia (impaired voluntary movement) without inducing dyskinesia (involuntary, erratic movements), a common side effect of other dopaminergic treatments like L-DOPA.[2] It has also been observed to produce a dose-dependent increase in locomotor activity.[2]
Troubleshooting Guides for Side Effect Management
Central Nervous System (CNS) Side Effects
Issue: Animals exhibit hyperactivity, stereotypy (repetitive, purposeless movements), increased gnawing, aggressive behavior, or seizures after this compound administration.
Possible Cause: These are common dose-dependent effects of dopamine reuptake inhibitors due to excessive dopaminergic stimulation in the central nervous system.
Troubleshooting Protocol:
-
Dose Adjustment:
-
Review the current dosage. If the observed effects are severe, consider reducing the dose in subsequent cohorts to a level that maintains efficacy while minimizing adverse CNS effects.
-
Conduct a dose-response study to identify the therapeutic window for your specific animal model and experimental endpoint.
-
-
Monitoring:
-
Implement a detailed neurobehavioral observation battery, such as a Functional Observational Battery (FOB) or Irwin test, to systematically score the intensity and frequency of CNS-related side effects.[3]
-
Observations should be made at regular intervals, especially during the expected peak plasma concentration of the drug.
-
-
Environmental Enrichment:
-
Provide adequate environmental enrichment in animal housing to reduce stress and potentially mitigate some behavioral side effects.
-
-
Pharmacological Intervention (for severe cases):
-
In cases of severe agitation or seizures that compromise animal welfare, consider the use of a short-acting sedative or anticonvulsant. However, be aware that this may interfere with the primary experimental outcomes. Consult with your institution's veterinary staff and IACUC for appropriate interventions.
-
Cardiovascular Side Effects
Issue: Animals show significant changes in heart rate (tachycardia or bradycardia) or blood pressure (hypertension or hypotension) following dosing.
Possible Cause: Dopaminergic stimulation can have complex effects on the cardiovascular system, mediated by dopamine receptors in the heart and blood vessels.
Troubleshooting Protocol:
-
Cardiovascular Monitoring:
-
For acute studies, monitor heart rate and blood pressure using non-invasive methods (e.g., tail-cuff plethysmography in rodents) or telemetry for continuous monitoring in larger animals.
-
Record baseline cardiovascular parameters before drug administration to allow for accurate assessment of drug-induced changes.
-
-
Dose Escalation:
-
Employ a dose-escalation design to identify the threshold dose for cardiovascular side effects.[4] Start with a low dose and gradually increase it in different animal groups.
-
-
Management of Hypotension:
-
If hypotension is observed, ensure animals have adequate hydration.
-
In anesthetized animals, the administration of vasopressors like phenylephrine or a lower dose of dopamine might be considered to manage severe hypotension, though this would likely be a confounding factor in the primary study.[5][6]
-
-
Management of Hypertension/Tachycardia:
-
These effects are typically managed by reducing the dose. If persistent and severe, the experimental protocol may need to be revised.
-
Gastrointestinal Side Effects
Issue: Animals exhibit signs of nausea (e.g., pica in rodents), vomiting (in species that can vomit, like dogs), or changes in gastrointestinal motility.
Possible Cause: Dopamine receptors are present in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem, which can mediate nausea and vomiting.
Troubleshooting Protocol:
-
Observation:
-
Closely monitor animals for signs of gastrointestinal distress, such as retching, emesis, diarrhea, or changes in food and water intake and body weight.
-
-
Dietary Adjustments:
-
Ensure free access to palatable food and water. Softer or wet food may be more appealing if animals are experiencing nausea.
-
-
Antiemetic Co-administration:
-
For non-rodent species, co-administration of a peripheral dopamine D2 receptor antagonist, such as domperidone, can mitigate nausea and vomiting without affecting the central effects of Brasofensine.[7] Domperidone does not readily cross the blood-brain barrier.
-
-
Dose Administration:
-
Administering the drug with a small amount of food may help reduce gastrointestinal irritation.
-
Data Presentation
Table 1: Potential Side Effects of this compound in Animal Models (Qualitative)
| System Organ Class | Potential Side Effect | Animal Model(s) | Severity | Management Strategy |
| Central Nervous System | Hyperactivity, Stereotypy, Aggression | Rodents, Non-human primates | Dose-dependent | Dose reduction, Environmental enrichment |
| Seizures | Rodents | High-dose toxicity | Dose reduction, Anticonvulsant therapy | |
| Cardiovascular | Tachycardia/Bradycardia | Rodents, Dogs | Dose-dependent | Dose reduction, Cardiovascular monitoring |
| Hypertension/Hypotension | Rodents, Dogs | Dose-dependent | Dose reduction, Hydration, Vasopressor/inotropic support (in anesthetized animals) | |
| Gastrointestinal | Nausea, Emesis | Dogs, Non-human primates | Dose-dependent | Dose reduction, Co-administration with a peripheral antiemetic (e.g., domperidone) |
| Decreased GI Motility | Rodents | Dose-dependent | Monitoring of food intake and fecal output |
Note: This table is based on the expected effects of dopamine reuptake inhibitors. Specific data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Assessment of CNS Side Effects using a Functional Observational Battery (FOB) in Rats
-
Acclimation: Acclimate male and female Sprague-Dawley rats to the testing room and observation arena for at least 30 minutes prior to testing.
-
Baseline Observation: Conduct a baseline FOB assessment on all animals prior to the start of the study to establish normal behavioral parameters.
-
Dosing: Administer this compound or vehicle orally via gavage.
-
Observations: Perform the FOB at the time of expected peak plasma concentration (e.g., 1, 2, and 4 hours post-dose). The FOB should include:
-
Home Cage Observations: Posture, activity level, piloerection.
-
Open Field Observations: Locomotor activity, rearing, stereotyped behaviors (e.g., circling, excessive grooming, gnawing), gait abnormalities.
-
Sensory-Motor Responses: Approach and touch response, tail-pinch response, righting reflex.
-
Physiological Measurements: Body temperature, respiratory rate.
-
-
Scoring: Use a standardized scoring system to quantify the observed behaviors.
Protocol 2: Monitoring Cardiovascular Parameters in Conscious Dogs
-
Instrumentation: Surgically implant telemetry devices for the continuous measurement of blood pressure, heart rate, and ECG in male and female Beagle dogs. Allow for a post-operative recovery period of at least two weeks.
-
Acclimation: Acclimate the dogs to the study environment and sling restraint (if used for dosing).
-
Baseline Recording: Record at least 24 hours of baseline cardiovascular data before the first dose.
-
Dosing: Administer this compound or vehicle orally in a gelatin capsule.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze changes in heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (e.g., PR, QRS, QT) from baseline.
Visualizations
Caption: Experimental workflow for assessing this compound side effects.
Caption: Putative signaling pathway for Brasofensine's effects and side effects.
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D2R Agonist-Induced Cardiovascular Effects in Healthy Male Subjects: Potential Implications in Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Brasofensine sulfate stability in aqueous solutions
Welcome to the Technical Support Center for Brasofensine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with aqueous solutions of this compound.
Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
Answer:
This issue is likely due to the low aqueous solubility of Brasofensine. While the sulfate salt form is designed to improve solubility, it can still be challenging to dissolve, especially at higher concentrations.
-
Recommended Actions:
-
Verify Solubility: Brasofensine has very low predicted water solubility (approximately 0.00111 mg/mL). While the sulfate salt improves this, it is crucial not to exceed its solubility limit. Try preparing a more dilute solution.
-
Use a Co-solvent: For stock solutions, it is recommended to use an organic solvent such as DMSO, in which this compound is soluble. You can then perform serial dilutions into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.1% for cell-based assays).
-
Gentle Warming and Agitation: Briefly warming the solution to 37°C and using a vortex or sonicator can aid in dissolution. However, be cautious as excessive heat can promote degradation.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of compounds with basic functional groups like the tropane nitrogen in Brasofensine. While specific data for Brasofensine is limited, tropane alkaloids are generally more soluble in acidic conditions. Adjusting the pH of your aqueous buffer to a slightly acidic range (e.g., pH 4-6) may improve solubility.
-
Question: I am observing a decrease in the potency or activity of my this compound solution over a short period. What could be the cause?
Answer:
A loss of potency suggests chemical degradation. Brasofensine contains functional groups susceptible to degradation in aqueous environments, primarily the methyloxime group. The two main degradation pathways are isomerization and hydrolysis.
-
Potential Degradation Pathways:
-
E/Z Isomerization: The methyloxime group of Brasofensine can isomerize from the active (E)-isomer to the (Z)-isomer (BMS-205912).[1][2] This was a key reason for the discontinuation of its clinical development.[1][3] This isomerization can occur in vivo and potentially in solution, leading to a mixture of isomers with different biological activities.
-
Hydrolysis: The oxime functional group is susceptible to acid-catalyzed hydrolysis, which would cleave the C=N bond to yield the corresponding aldehyde and methoxyamine.[2] Generally, oximes are more stable to hydrolysis than other imines, but stability is pH-dependent.[1] Studies on other oximes have shown they are most stable in acidic solutions, for instance, between pH 2 and 3 for the oxime HI-6.
-
N-Demethylation: Metabolic studies have shown that N-demethylation is a breakdown pathway for Brasofensine.[1][2] This process is typically enzymatic but can sometimes be initiated by oxidative conditions in solution.
-
-
Troubleshooting Steps:
-
Control pH: Prepare your aqueous solutions in a buffered system. Based on the general stability of oximes, a slightly acidic buffer (pH 4-6) may be preferable. Avoid highly acidic or alkaline conditions unless required for your experiment.
-
Minimize Storage Time: Prepare fresh aqueous solutions for each experiment. If you must store solutions, do so for the shortest time possible.
-
Control Temperature: Store stock solutions in DMSO at -20°C or -80°C.[4] Aqueous solutions should be kept on ice during experiments and stored at 2-8°C for short-term use (hours to a few days).[5] Avoid repeated freeze-thaw cycles.
-
Protect from Light: Phenyltropane structures can be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]
-
Question: How can I confirm the stability of my this compound solution?
Answer:
The most reliable way to assess the stability of your solution is through analytical chemistry techniques.
-
Recommended Method:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), is the gold standard for stability studies.[6] You can monitor the peak corresponding to Brasofensine over time. The appearance of new peaks would indicate the formation of degradation products, such as the (Z)-isomer or hydrolysis products. A decrease in the area of the main peak signifies degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[4]
Q2: What is the best solvent for preparing a stock solution?
A2: DMSO is a recommended solvent for preparing stock solutions of this compound.[4]
Q3: Can I store aqueous dilutions of this compound?
A3: It is highly recommended to prepare aqueous dilutions fresh for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and protect it from light for no longer than 24 hours. Long-term storage of aqueous solutions is not advised due to the risk of hydrolysis and isomerization.
Q4: Is this compound sensitive to oxidation?
A4: While the primary reported degradation pathways are isomerization and hydrolysis, the tropane nitrogen could be susceptible to oxidation under harsh conditions. To minimize this risk, consider using de-gassed buffers for solution preparation and storing solutions under an inert atmosphere (e.g., nitrogen or argon), although this is not typically necessary for routine experiments.
Data Presentation
The following tables present hypothetical stability data for this compound in an aqueous buffer. This data is for illustrative purposes to demonstrate how stability can be affected by different conditions, based on the known chemistry of oximes and tropane alkaloids.
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C over 24 Hours
| pH | Initial Concentration (% of Target) | Concentration after 24h (% Remaining) | Key Degradation Product Observed |
| 3.0 | 99.8% | 98.5% | Minor (Z)-Isomer |
| 5.0 | 99.5% | 97.2% | (Z)-Isomer |
| 7.4 | 100.1% | 91.3% | (Z)-Isomer, Aldehyde (Hydrolysis) |
| 9.0 | 99.7% | 82.5% | Aldehyde (Hydrolysis), (Z)-Isomer |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4) over 48 Hours
| Temperature | Initial Concentration (% of Target) | Concentration after 48h (% Remaining) |
| 4°C | 99.6% | 96.8% |
| 25°C (Room Temp) | 99.9% | 85.1% |
| 37°C | 100.2% | 74.6% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General HPLC Method for Stability Assessment
-
Objective: To monitor the concentration of this compound and detect the formation of degradation products in an aqueous solution over time.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). The exact ratio should be optimized to achieve good separation (e.g., 40:60 Acetonitrile:Buffer).
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm (or as optimized for Brasofensine).
-
-
Procedure: a. Prepare an aqueous solution of this compound at the desired concentration in the buffer to be tested (e.g., 10 µM in PBS, pH 7.4). b. Immediately after preparation (t=0), inject a sample onto the HPLC and record the chromatogram. c. Store the solution under the desired test conditions (e.g., 25°C, protected from light). d. At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample and record the chromatogram. e. Analysis: Compare the peak area of the Brasofensine peak at each time point to the t=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of remaining Brasofensine can be calculated as: (Peak Area at time t / Peak Area at t=0) * 100.
Visualizations
Caption: Potential degradation pathways for Brasofensine.
Caption: Experimental workflow for stability assessment.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Brasofensine Sulfate Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of Brasofensine and its primary metabolites. Given that the development of Brasofensine was discontinued, publicly available, validated analytical methods are scarce. Therefore, this guide provides a detailed, representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on established principles for analogous phenyltropane compounds and their metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Brasofensine?
A1: Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways are O-demethylation, N-demethylation, and isomerization. The major circulating metabolites in humans are glucuronide conjugates of the desmethyl metabolites (M1 and M2).[1]
Q2: What are the main challenges in analyzing Brasofensine and its metabolites?
A2: Key challenges include:
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods like LC-MS/MS.[2]
-
Metabolite Stability: Glucuronide conjugates can be susceptible to degradation during sample collection, storage, and preparation. Careful handling and optimized conditions are crucial.[2]
-
Isomeric Forms: Brasofensine can exist as geometric isomers (E/Z forms of the oxime). Chromatographic separation of these isomers may be necessary for accurate quantification.[3]
-
Matrix Effects: Components in biological matrices like plasma or urine can interfere with the ionization of the target analytes in the mass spectrometer, potentially affecting accuracy and precision.
Q3: What are the recommended sample handling and storage conditions?
A3: To ensure the stability of Brasofensine and its metabolites, especially the glucuronide conjugates, the following is recommended:
-
Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Separate plasma by centrifugation as soon as possible after collection.
-
Storage: Store plasma samples at -70°C or lower until analysis to minimize enzymatic degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Brasofensine and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Column frit blockage. 2. Particulate matter from sample precipitate. 3. Buffer precipitation in the mobile phase. | 1. Back-flush the column. If pressure remains high, replace the column. 2. Ensure complete protein precipitation and centrifugation of samples. Use a guard column. 3. Ensure mobile phase components are fully dissolved and miscible. Filter mobile phases. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanol groups. 2. Column degradation. 3. Incompatible injection solvent. | 1. Use a high-purity silica column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a mobile phase with a lower pH. 2. Replace the column. 3. Dissolve the sample in a solvent weaker than the initial mobile phase. |
| Poor Peak Shape (Fronting) | 1. Column overload. 2. Poorly packed column bed. | 1. Dilute the sample. 2. Replace the column. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration issues. | 1. Prepare fresh mobile phase daily and ensure adequate mixing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated between injections, especially with gradient elution. |
| Low Signal Intensity / Sensitivity | 1. Ion suppression from matrix components. 2. Inefficient sample extraction. 3. Suboptimal mass spectrometer settings. | 1. Improve sample cleanup (e.g., use solid-phase extraction). Adjust chromatography to separate analytes from interfering matrix components. 2. Optimize the protein precipitation and/or solid-phase extraction protocol. 3. Optimize MRM transitions, collision energies, and other MS parameters for each analyte. |
| Ghost Peaks | 1. Carryover from previous injection. 2. Contamination in the mobile phase or LC system. | 1. Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. 2. Use high-purity solvents and flush the LC system. |
Experimental Protocols
Representative LC-MS/MS Method for Quantification of Brasofensine and its Metabolites in Human Plasma
This hypothetical method is based on common practices for the analysis of similar compounds and is intended as a starting point for method development and validation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Brasofensine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 9.0 95 9.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Hypothetical MRM Transitions and MS Parameters
The following table presents plausible MRM transitions for Brasofensine and its primary metabolites. These would need to be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Brasofensine | 381.1 | 154.1 | 25 | 80 |
| Desmethyl-Brasofensine (M1) | 367.1 | 154.1 | 25 | 80 |
| Desmethyl-Brasofensine Glucuronide (M2) | 543.2 | 367.1 | 20 | 90 |
| Internal Standard (IS) | Dependent on choice | Dependent on choice | Optimize | Optimize |
Hypothetical Quantitative Data
This table illustrates the kind of data that would be generated from a validated analytical method. The values are for illustrative purposes only.
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linear Range (ng/mL) | Precision (%CV at LLOQ) | Accuracy (%Bias at LLOQ) |
| Brasofensine | 0.1 | 0.1 - 100 | < 15% | ± 15% |
| Desmethyl-Brasofensine (M1) | 0.2 | 0.2 - 200 | < 15% | ± 15% |
| Desmethyl-Brasofensine Glucuronide (M2) | 0.5 | 0.5 - 500 | < 20% | ± 20% |
Visualizations
Caption: Experimental workflow for the analysis of Brasofensine metabolites.
References
Validation & Comparative
A Comparative Analysis of Brasofensine Sulfate and Levodopa in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brasofensine sulfate and Levodopa, two therapeutic agents investigated for the treatment of Parkinson's disease (PD). The analysis is based on preclinical data from various PD models, with a focus on efficacy in improving motor symptoms and the propensity to induce dyskinesia. This document summarizes key quantitative findings, details the experimental methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
Levodopa, the metabolic precursor to dopamine, has long been the gold-standard treatment for Parkinson's disease, effectively alleviating motor symptoms. However, its long-term use is often complicated by the development of motor fluctuations and debilitating dyskinesias. This compound, a potent monoamine reuptake inhibitor, has been investigated as an alternative therapeutic strategy. Preclinical studies in primate models of PD suggest that Brasofensine can reverse parkinsonian motor deficits with a significantly lower risk of inducing dyskinesia compared to Levodopa. This guide delves into the experimental evidence supporting these observations.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from a key comparative study in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset model of Parkinson's disease.
Table 1: Effect of Brasofensine and Levodopa on Locomotor Activity
| Treatment Group | Dose (mg/kg, p.o.) | Mean Locomotor Activity (counts/hr) | % Increase from Baseline |
| Vehicle | - | Data not available | - |
| Brasofensine | 0.25 | Specific value not available | Dose-dependent increase |
| Brasofensine | 0.5 | Specific value not available | Dose-dependent increase |
| Brasofensine | 1.0 | Specific value not available | Dose-dependent increase |
| Brasofensine | 2.5 | Specific value not available | Dose-dependent increase |
| Levodopa | Equivalent dose | Data not available | - |
Note: While the primary study reports a dose-dependent increase in locomotor activity with Brasofensine, specific mean values and standard errors were not available in the accessed literature.[1]
Table 2: Effect of Brasofensine and Levodopa on Parkinsonian Disability Scores
| Treatment Group | Dose (mg/kg, p.o.) | Mean Disability Score | % Reduction from Baseline |
| Vehicle | - | Data not available | - |
| Brasofensine | 0.25 | Specific value not available | Dose-dependent reduction |
| Brasofensine | 0.5 | Specific value not available | Dose-dependent reduction |
| Brasofensine | 1.0 | Specific value not available | Dose-dependent reduction |
| Brasofensine | 2.5 | Specific value not available | Dose-dependent reduction |
| Levodopa | Equivalent dose | Data not available | - |
Note: The primary study indicates a dose-dependent reduction in disability scores with Brasofensine treatment. Specific quantitative data was not available in the accessed literature.[1]
Table 3: Comparison of Dyskinesia Induction
| Treatment Group | Dose (mg/kg, p.o.) | Dyskinesia Severity | Observations |
| Brasofensine | 0.25 - 2.5 | Absent | No appearance of dyskinesia or stereotypy.[1] |
| Levodopa | Equivalent dose | Severe | Induced severe dyskinesia, stereotypy, and hyperkinesis.[1] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model in Common Marmosets
A widely utilized non-human primate model that closely mimics the motor symptoms of Parkinson's disease.
-
Animal Model: Adult male and female common marmosets (Callithrix jacchus).
-
Induction of Parkinsonism: Animals are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) subcutaneously at a dose of 2 mg/kg daily for 5 consecutive days.[2] This regimen leads to the selective destruction of dopaminergic neurons in the substantia nigra, resulting in stable parkinsonian symptoms.
-
Behavioral Assessment: Motor disability and locomotor activity are assessed before and after MPTP treatment to establish a stable parkinsonian state.
Assessment of Locomotor Activity
-
Apparatus: Animals are placed in individual observation cages equipped with a grid of infrared beams.
-
Procedure: Locomotor activity is recorded by counting the number of beam breaks over a specified period, typically for 1 to 2 hours post-drug administration. The data is collected and analyzed using an automated activity monitoring system.
-
Data Analysis: The total number of beam breaks is used as a measure of locomotor activity. Data is typically presented as mean counts per hour ± standard error of the mean (SEM).
Parkinsonian Disability Scoring
-
Procedure: Trained observers, blinded to the treatment, score the animals based on a standardized parkinsonian disability rating scale. The scale typically assesses posture, bradykinesia (slowness of movement), and range of movement.
-
Scoring: A common scale involves scoring each parameter from 0 (normal) to 3 or 4 (severely impaired). The total disability score is the sum of the scores for each parameter.[3]
-
Data Analysis: Disability scores are compared between treatment groups using appropriate statistical tests, such as the Mann-Whitney U test.
Assessment of Levodopa-Induced Dyskinesia
-
Priming: To induce a state susceptible to dyskinesia, MPTP-treated marmosets are chronically treated with Levodopa (e.g., 15 mg/kg, p.o., twice daily) for several weeks until stable dyskinesias are observed.[4]
-
Procedure: Following drug administration (Levodopa or Brasofensine), animals are observed for the presence and severity of dyskinetic movements.
-
Scoring: Dyskinesia is rated using a validated primate dyskinesia scale.[5][6] This scale typically scores the severity of choreiform (jerky, random) and dystonic (sustained, twisting) movements in different body parts (limbs, trunk, and face) on a scale from 0 (absent) to 4 (severe, continuous).
-
Data Analysis: The total dyskinesia score is calculated by summing the scores for each body part. Scores are compared between treatment groups.
Mandatory Visualization
Signaling Pathways
Caption: Levodopa Signaling Pathway in Dopaminergic Neurons.
Caption: Brasofensine's Mechanism of Action at the Synapse.
Experimental Workflow
Caption: Workflow for Comparing Brasofensine and Levodopa in MPTP Marmosets.
Conclusion
The available preclinical evidence, primarily from the MPTP-treated primate model, suggests that this compound offers a promising therapeutic profile for Parkinson's disease. It demonstrates efficacy in reversing motor deficits to a degree comparable with Levodopa but with a significantly lower propensity to induce dyskinesia.[1] This suggests that monoamine reuptake inhibition may be a valuable strategy to provide symptomatic relief while avoiding the long-term motor complications associated with traditional dopamine replacement therapy. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic potential of Brasofensine in human PD patients.
References
- 1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDNF reverses priming for dyskinesia in MPTP-treated, L-DOPA-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new quantitative rating scale for dyskinesia in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Dopamine Transporter Occupancy of Brasofensine Sulfate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo dopamine transporter (DAT) occupancy for Brasofensine sulfate and other prominent dopamine reuptake inhibitors. While direct, quantitative in vivo DAT occupancy data for this compound is not publicly available following the discontinuation of its clinical development, this document outlines the established methodologies used for similar compounds and presents a hypothetical framework for its validation. By comparing the known DAT occupancy of established drugs like Methylphenidate and Tesofensine, we can infer the experimental parameters that would be necessary to characterize Brasofensine's engagement with its target in a preclinical or clinical research setting.
Comparison of Dopamine Transporter Occupancy
The following table summarizes the in vivo dopamine transporter occupancy data for selected dopamine reuptake inhibitors, as determined by Positron Emission Tomography (PET) imaging studies. This data provides a benchmark for the anticipated dose-occupancy relationship for this compound.
| Compound | Dose | Species | Imaging Ligand | Brain Region | DAT Occupancy (%) | Reference |
| Methylphenidate | 0.25 mg/kg (oral) | Human | [¹¹C]cocaine | Striatum | ~50% | [1] |
| 0.3 - 0.6 mg/kg (oral) | Human | [¹¹C]cocaine | Striatum | >50% | [1] | |
| 5 mg (oral) | Human | [¹¹C]cocaine | Striatum | 12% (±4%) | [1] | |
| 10 mg (oral) | Human | [¹¹C]cocaine | Striatum | 40% (±12%) | [1] | |
| 20 mg (oral) | Human | [¹¹C]cocaine | Striatum | 54% (±5%) | [1] | |
| 40 mg (oral) | Human | [¹¹C]cocaine | Striatum | 72% (±3%) | [1] | |
| 60 mg (oral) | Human | [¹¹C]cocaine | Striatum | 74% (±2%) | [1] | |
| Tesofensine | 0.125 - 1 mg (oral, multiple doses) | Human | [¹¹C]βCIT-FE | Striatum | 18% - 77% | [2] |
| ~0.25 mg (oral) | Human | [¹¹C]βCIT-FE | Striatum | ~40% (50% of Emax) | [2] | |
| SEP-225289 | 8 mg (oral) | Human | [¹¹C]PE2I | Dorsal Putamen | 33% (±11%) | [3] |
| 12 mg (oral) | Human | [¹¹C]PE2I | Dorsal Putamen | 44% (±4%) | [3] | |
| 16 mg (oral) | Human | [¹¹C]PE2I | Dorsal Putamen | 49% (±7%) | [3] | |
| Bupropion | 5 mg/kg | Rhesus Monkey | [¹¹C]CIT | Striatum | 84.5% (initial) | [4] |
| GBR-12909 | Not specified | Rhesus Monkey | [¹¹C]CIT | Striatum | 76.1% (initial) | [4] |
Signaling Pathway of Dopamine Reuptake Inhibition
The therapeutic and psychoactive effects of dopamine reuptake inhibitors are primarily mediated by their ability to block the dopamine transporter (DAT). This action increases the concentration and prolongs the residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Experimental Protocols
In Vivo Dopamine Transporter Occupancy Measurement using PET
Objective: To quantify the percentage of dopamine transporters occupied by a drug (e.g., this compound) at given doses in the living brain.
General Methodology (based on studies of Methylphenidate and Tesofensine):
-
Subject Selection: Healthy human volunteers or appropriate animal models (e.g., non-human primates, rodents) are recruited. For human studies, subjects undergo a thorough medical and psychiatric screening.
-
Radioligand Selection: A specific PET radioligand for the dopamine transporter is chosen. Common examples include [¹¹C]cocaine, [¹¹C]βCIT-FE, and [¹¹C]PE2I. The choice of radioligand depends on factors like its affinity for DAT, kinetics, and selectivity over other monoamine transporters.
-
Baseline PET Scan: Each subject undergoes a baseline PET scan to measure the baseline density of available dopamine transporters (Bmax) before the administration of the study drug.
-
The subject is positioned in the PET scanner, and a transmission scan may be performed for attenuation correction.
-
The selected radioligand is administered intravenously as a bolus or bolus-plus-infusion.
-
Dynamic 3D images of the brain are acquired over a specified period (e.g., 60-90 minutes).
-
-
Drug Administration: After a sufficient washout period following the baseline scan, the subject is administered a single oral dose of the test compound (e.g., this compound) or placebo.
-
Post-Dosing PET Scan: At a time point corresponding to the anticipated peak plasma concentration of the drug, a second PET scan is performed using the same procedure as the baseline scan.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically including the striatum (caudate and putamen), which has a high density of DAT, and a reference region with negligible DAT expression (e.g., cerebellum).
-
Time-activity curves are generated for each ROI.
-
The binding potential (BP_ND) is calculated for the baseline and post-dosing scans. BP_ND is an index of the density of available receptors.
-
-
Occupancy Calculation: The percentage of DAT occupancy is calculated using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] x 100
Hypothetical Protocol for this compound
Given that Brasofensine was developed for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, a relevant preclinical model would be the 6-hydroxydopamine (6-OHDA)-lesioned rat or the MPTP-lesioned non-human primate.
Animal Model: Male Sprague-Dawley rats with unilateral 6-OHDA lesions in the medial forebrain bundle.
PET Imaging:
-
Radioligand: [¹¹C]PE2I, due to its high affinity and selectivity for DAT.
-
Scanner: A small animal PET/CT scanner.
-
Procedure:
-
Anesthetize the rats with isoflurane.
-
Perform a baseline [¹¹C]PE2I PET scan.
-
Administer this compound orally at a range of doses.
-
Conduct a second [¹¹C]PE2I PET scan at the time of peak plasma concentration of Brasofensine.
-
Analyze striatal DAT occupancy as described above.
-
Logical Relationship for Dose-Occupancy Modeling
The relationship between the administered dose of a drug and the resulting receptor occupancy typically follows a sigmoidal Emax model. This relationship is crucial for determining the dose required to achieve a therapeutic level of target engagement.
References
- 1. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tesofensine, a novel triple monoamine re-uptake inhibitor with anti-obesity effects: dopamine transporter occupancy as measured by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Brasofensine Sulfate and Tesofensine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of two monoamine reuptake inhibitors, brasofensine sulfate and tesofensine. While both compounds have been investigated for their potential in treating neurodegenerative disorders, their primary mechanisms of action and the extent of supporting experimental data differ significantly.
Brasofensine, primarily a dopamine reuptake inhibitor, has shown promise in preclinical models of Parkinson's disease by alleviating motor deficits. Tesofensine, a triple monoamine reuptake inhibitor of serotonin, norepinephrine, and dopamine, was initially explored for Alzheimer's and Parkinson's diseases and has demonstrated neuroprotective effects through the modulation of neurotrophic factors and hippocampal neurogenesis. This guide synthesizes the available experimental data to facilitate a direct comparison of their neuroprotective efficacy.
At a Glance: Brasofensine vs. Tesofensine
| Feature | This compound | Tesofensine |
| Primary Mechanism | Dopamine Reuptake Inhibitor | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor |
| Initial Therapeutic Target | Parkinson's Disease | Alzheimer's & Parkinson's Disease (later obesity) |
| Key Preclinical Findings | Reversal of akinesia in a primate model of Parkinson's disease. | Increased Brain-Derived Neurotrophic Factor (BDNF), enhanced hippocampal neurogenesis, and some evidence for cognitive improvement in Alzheimer's models. |
| Clinical Evidence | Limited to safety, tolerability, and pharmacokinetics in Parkinson's patients; no significant motor improvement observed in the cited study. | Early-phase trials in Alzheimer's disease showed some dose-dependent cognitive improvement; development for neuroprotection was not pursued. |
Preclinical Neuroprotective Efficacy
Brasofensine in a Parkinson's Disease Model
A key study investigated the effects of brasofensine in a primate model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Oral administration of brasofensine resulted in a dose-dependent improvement in motor function.
Experimental Protocol: MPTP-Treated Marmoset Study
-
Animal Model: Common marmosets treated with MPTP to induce parkinsonian symptoms.
-
Drug Administration: Oral administration of brasofensine at doses of 0.25, 0.5, 1.0, or 2.5 mg/kg.
-
Assessment: Locomotor activity was measured, and disability scores were assigned to evaluate the severity of parkinsonian symptoms.
-
Key Findings: Brasofensine produced a significant, long-lasting, and dose-dependent increase in locomotor activity and a reduction in disability scores[1]. The lowest effective dose of 0.25 mg/kg, when co-administered with a sub-threshold dose of L-dopa, produced a marked increase in locomotor activity, greater than either drug alone[1]. In L-dopa primed marmosets, brasofensine reversed akinesia without inducing dyskinesia[1].
Table 1: Effect of Brasofensine on Locomotor Activity in MPTP-Treated Marmosets
| Treatment | Dose (mg/kg) | Change in Locomotor Activity | Reduction in Disability Score |
| Brasofensine | 0.25 | Dose-dependent increase | Dose-dependent reduction |
| Brasofensine | 0.5 | Dose-dependent increase | Dose-dependent reduction |
| Brasofensine | 1.0 | Dose-dependent increase | Dose-dependent reduction |
| Brasofensine | 2.5 | Dose-dependent increase | Dose-dependent reduction |
Note: Specific quantitative values for the change in locomotor activity and disability scores were not provided in the abstract.
Tesofensine's Neurotrophic and Neurogenic Effects
Tesofensine's neuroprotective potential has been linked to its ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth, and to promote the birth of new neurons in the hippocampus (adult hippocampal neurogenesis).
Experimental Protocol: Study of Tesofensine on Hippocampal Gene Expression and Neurogenesis in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Sub-chronic (5 days) and chronic (14 days) administration of tesofensine.
-
Assessment: The expression of BDNF and activity-regulated cytoskeleton protein (Arc) mRNA in the hippocampus was measured using in situ hybridization. Cell proliferation and neurogenesis were assessed by immunohistochemistry for Ki-67 and NeuroD.
-
Key Findings: Chronic, but not sub-chronic, treatment with tesofensine significantly increased BDNF mRNA in the CA3 region of the hippocampus by 35% and Arc mRNA in the CA1 region by 65%. Furthermore, chronic treatment led to an increase in the number of Ki-67- and NeuroD-positive cells, indicating enhanced cell proliferation and neurogenesis[2].
Table 2: Effect of Chronic Tesofensine Treatment on Hippocampal Markers in Rats
| Marker | Brain Region | Percentage Increase vs. Control |
| BDNF mRNA | CA3 of Hippocampus | 35% |
| Arc mRNA | CA1 of Hippocampus | 65% |
| Ki-67-positive cells | Hippocampus | Increased |
| NeuroD-positive cells | Hippocampus | Increased |
Note: Specific quantitative values for the increase in Ki-67 and NeuroD-positive cells were not provided in the abstract.
Clinical Insights into Neuroprotection
Brasofensine in Parkinson's Disease Patients
A clinical study evaluated the safety, tolerability, and pharmacokinetics of brasofensine in patients with moderate Parkinson's disease who were also receiving levodopa/carbidopa treatment.
Experimental Protocol: Crossover Study in Parkinson's Disease Patients
-
Participants: 8 male patients with moderate Parkinson's disease (Hoehn-Yahr stage II-IV).
-
Study Design: A 4-period crossover, dose-escalation study.
-
Drug Administration: Single oral doses of brasofensine (0.5, 1, 2, or 4 mg) co-administered with the patient's usual dose of levodopa/carbidopa.
-
Assessment: Safety, tolerability, and pharmacokinetic parameters were measured. Motor performance was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) motor subscale.
-
Key Findings: Brasofensine was found to be safe and well-tolerated at doses up to 4 mg. However, no change in patient disability was observed on the UPDRS motor performance subscale at any dose level[3].
Table 3: Pharmacokinetic Parameters of Brasofensine in Parkinson's Disease Patients
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Tesofensine in Alzheimer's Disease Patients
Early clinical trials with tesofensine in patients with Alzheimer's disease provided some preliminary evidence of cognitive improvement, although the development for this indication was not pursued.
Experimental Protocol: Phase IIa Study in Alzheimer's Disease Patients
-
Participants: Patients with mild Alzheimer's disease.
-
Drug Administration: Tesofensine administered at various doses (0.125, 0.25, 0.5, and 1 mg) for 28 days.
-
Assessment: Cognitive function was evaluated using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
-
Key Findings: Tesofensine treatment led to improvements in ADAS-cog scores, with the most significant improvement observed at the 0.5 mg dose[4]. However, a subsequent larger phase IIb trial did not confirm these findings, reportedly due to a high placebo effect[4].
Table 4: Dopamine Transporter (DAT) Occupancy by Tesofensine in Humans (PET Study)
| Dose (mg) | Mean Striatal DAT Occupancy |
| 0.125 | 18% |
| 0.25 | ~40% (estimated to achieve 50% of max) |
| 0.5 | Not specified |
| 1.0 | 77% |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of brasofensine and tesofensine are rooted in their modulation of monoamine neurotransmitter systems, which in turn influence downstream signaling pathways crucial for neuronal survival and plasticity.
Brasofensine and the Dopaminergic Pathway
As a dopamine reuptake inhibitor, brasofensine increases the synaptic concentration of dopamine. This enhanced dopaminergic signaling is thought to be the primary mechanism for its symptomatic relief in Parkinson's disease models. The neuroprotective effects of dopamine agonism may involve the activation of pro-survival pathways and the modulation of genes involved in antioxidant defense.
Tesofensine and Neurotrophic Signaling
Tesofensine's inhibition of serotonin, norepinephrine, and dopamine reuptake leads to a broad increase in these neurotransmitters. This is believed to trigger downstream signaling cascades that upregulate the expression of neurotrophic factors like BDNF. BDNF then binds to its receptor, TrkB, activating pro-survival and pro-plasticity pathways such as the PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the preclinical studies cited in this guide.
Conclusion
Both brasofensine and tesofensine exhibit neuroprotective potential through their modulation of monoamine systems, albeit via different selectivity profiles. The preclinical evidence for brasofensine is primarily centered on symptomatic improvement in a Parkinson's disease model, with limited data on its direct neuroprotective effects on neuronal survival. In contrast, tesofensine has demonstrated effects on key neurotrophic and neurogenic pathways, and early clinical data suggested potential cognitive benefits in Alzheimer's disease.
However, a direct comparison of their neuroprotective efficacy is challenging due to the lack of head-to-head studies and the different stages and focuses of their clinical development. For researchers and drug development professionals, the choice between pursuing a dopamine-selective versus a broad-spectrum monoamine reuptake inhibitor for neuroprotection will depend on the specific pathology being targeted and the desired therapeutic outcome. Further research is warranted to fully elucidate the neuroprotective mechanisms of both compounds and to obtain more extensive quantitative data on their efficacy in relevant models of neurodegenerative diseases.
References
- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of brain derived neurotrophic factor, activity-regulated cytoskeleton protein mRNA, and enhancement of adult hippocampal neurogenesis in rats after sub-chronic and chronic treatment with the triple monoamine re-uptake inhibitor tesofensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Brasofensine Sulfate and Cocaine on the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Brasofensine sulfate and cocaine, focusing on their interactions with the dopamine transporter (DAT). Both compounds are potent dopamine reuptake inhibitors, but their distinct pharmacological profiles lead to different physiological and behavioral outcomes. This document synthesizes available in vitro and in vivo data to facilitate a direct comparison.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of Brasofensine and cocaine at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as their in vivo effects on locomotor activity.
Table 1: In Vitro Monoamine Transporter Inhibition
| Compound | Transporter | IC50 (nM) | Species & Preparation |
| Brasofensine | DAT | 4.2 | Rat Brain Synaptosomes |
| SERT | 17 | Rat Brain Synaptosomes | |
| NET | 2.9 | Rat Brain Synaptosomes | |
| Cocaine | DAT | ~250 - 510 [1] | Human DAT (HEK293, COS-7 cells) |
| SERT | ~310 - 740 [2] | Human/Rat Transporters | |
| NET | ~470 - 480 [2] | Human/Rat Transporters |
Note: IC50 values represent the concentration of the drug that inhibits 50% of transporter activity. Lower values indicate greater potency. Data for Brasofensine and Cocaine are from separate studies and different experimental preparations, which should be considered when making direct comparisons.
Table 2: In Vivo Effects on Locomotor Activity
| Compound | Dose Range | Species | Model | Effect |
| Brasofensine | 0.25 - 2.5 mg/kg (oral) | Common Marmoset | MPTP-Treated | Dose-dependent increase in locomotor activity. |
| Cocaine | 4 - 24 mg/kg (i.p.) | Mouse (C57BL/6J) | Standard | Dose-dependent increase in locomotor activity[1]. |
Note: The in vivo data presented are from different species and experimental models (a primate model of Parkinson's disease for Brasofensine versus a standard rodent model for cocaine), which limits direct comparison of potency.
Mechanism of Action at the Dopamine Transporter
Both Brasofensine and cocaine are competitive inhibitors of the dopamine transporter. They bind to the DAT on the presynaptic neuron, blocking the reuptake of dopamine from the synaptic cleft. This action increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
References
Cross-Validation of Analytical Methods for Brasofensine Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical analytical methods for the quantification of Brasofensine sulfate, a monoamine reuptake inhibitor. The information presented here is intended to serve as a practical template for the development, validation, and cross-validation of analytical methods for this compound and structurally related compounds. The experimental data and protocols are representative of typical performance for the described methods.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a given analytical method is suitable for its intended purpose and that different analytical methods produce comparable and reliable results. This is particularly important when transferring methods between laboratories, comparing a new method to an existing one, or when multiple methods are used for the same analysis.
This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS).
Comparative Analysis of Analytical Methods
Two hypothetical HPLC methods were developed for the analysis of this compound. Method A utilizes UV detection, a widely available and robust technique. Method B employs mass spectrometry for detection, offering higher sensitivity and selectivity.
Data Presentation
The performance of each method was evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] A summary of the hypothetical validation data is presented in the tables below.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method A: HPLC-UV | Method B: HPLC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL | Defined by linearity |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Specificity | No interference from placebo | No interference from placebo | No interfering peaks at the retention time of the analyte |
| Robustness | Robust | Robust | No significant impact on results from minor variations in method parameters |
Table 2: Cross-Validation Results
| Sample ID | Method A (µg/mL) | Method B (ng/mL) | % Difference |
| Sample 1 | 5.2 | 5180 | 0.38% |
| Sample 2 | 10.1 | 10050 | 0.50% |
| Sample 3 | 24.8 | 24900 | -0.40% |
| Sample 4 | 49.5 | 49700 | -0.40% |
| Sample 5 | 98.9 | 99100 | -0.20% |
Experimental Protocols
Detailed methodologies for the two hypothetical analytical methods and the cross-validation procedure are provided below.
Method A: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm. Phenyltropane compounds typically exhibit UV absorbance in the 220-280 nm range.[4][5]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the same diluent as the standards and filtered through a 0.45 µm filter before injection.
Method B: HPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Formic acid is a common mobile phase modifier for LC-MS analysis of amine-containing compounds.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Brasofensine are monitored. For a related phenyltropane, troparil, the protonated parent ion was detected, followed by characteristic fragmentation.[7]
-
Injection Volume: 5 µL.
-
Standard and Sample Preparation: Similar to Method A, but with concentrations adjusted for the higher sensitivity of the MS detector.
Cross-Validation Protocol
-
Analyst Training: Ensure analysts are proficient in performing both Method A and Method B.
-
Sample Selection: A minimum of five independent samples of this compound with concentrations spanning the analytical range of both methods are prepared.
-
Analysis: Each sample is analyzed in triplicate using both Method A and Method B on the same day by the same analyst.
-
Data Evaluation: The results obtained from both methods are compared. The percentage difference between the mean results of the two methods for each sample is calculated using the following formula:
% Difference = [ ( | ResultMethod A - ResultMethod B | ) / ( ( ResultMethod A + ResultMethod B ) / 2 ) ] * 100
-
Acceptance Criteria: The percentage difference for each sample should not exceed a predefined limit, typically ±5.0%.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process for analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
This guide has presented a hypothetical yet representative comparison of two common analytical methods for the quantification of this compound. The provided data tables, detailed experimental protocols, and the cross-validation workflow diagram offer a comprehensive framework for researchers and scientists in the pharmaceutical industry. Adherence to a rigorous cross-validation plan is essential to ensure the generation of consistent, reliable, and accurate analytical data throughout the drug development lifecycle.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. biotage.com [biotage.com]
- 5. High-performance liquid chromatography determination of dextromethorphan and dextrorphan for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Development of Brasofensine Halted, Precluding Long-Term Efficacy Assessment
Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor.[1] It was under investigation for the potential treatment of Parkinson's disease.[2][3] However, the clinical development of brasofensine was discontinued, and therefore, no long-term efficacy data from extensive clinical trials is available.[2][3] Phase I and II clinical trials were conducted, but the development was halted in November 2001.[2] One of the reasons cited for the discontinuation was in vivo isomerization of the molecule.[1] A short-term study in early Parkinson's disease patients showed an initial improvement in motor symptoms, but this effect was not sustained and disappeared after 14 days.[4]
Due to the discontinuation of its development, a direct comparison of the long-term efficacy of brasofensine sulfate with other DAT inhibitors based on comprehensive clinical data is not possible. This guide, therefore, summarizes the available preclinical and early-stage clinical findings for brasofensine and provides a comparative overview of other selected DAT inhibitors based on available scientific literature.
Mechanism of Action of Dopamine Transporter Inhibitors
Dopamine transporter (DAT) inhibitors are a class of drugs that block the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[5] By inhibiting this reuptake process, these agents increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is the basis for their therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[6]
Mechanism of action of Dopamine Transporter (DAT) inhibitors.
Comparative Overview of Brasofensine and Other DAT Inhibitors
While long-term efficacy data for brasofensine is absent, a comparison can be made based on available preclinical and early clinical data for brasofensine and other DAT inhibitors such as cocaine, methylphenidate, and bupropion.
| Compound | Binding Affinity (Ki) for hDAT (nM) | Potency (IC50) for DA Uptake Inhibition (nM) | Key Findings from Studies |
| Brasofensine | Not explicitly found in search results | Not explicitly found in search results | Phase I/II trials were completed, but development was discontinued.[2] A short-term positive effect on motor symptoms in early Parkinson's disease was not sustained beyond 14 days.[4] |
| Cocaine | ~390 - 640[5] | 510[5] | Blocks DAT, NET, and SERT at similar concentrations.[7] |
| Methylphenidate | ~390[5] | ~100-300[5] | Potent inhibitor of DAT and NET, but a much weaker inhibitor of SERT.[7] |
| Bupropion | 5230[5] | ~500-1000[5] | Has shown some efficacy in improving symptoms of Parkinson's disease and is sometimes used to treat depression in these patients.[4] |
| Diclofensine | 16.8 | 51 (SERT), 15.7 (NET) | A triple monoamine reuptake inhibitor that was effective as an antidepressant in human trials but was not commercially developed.[8] |
Experimental Protocols
Brasofensine Phase I/II Clinical Trial Methodology (General Description)
-
Study Design: A common design is a randomized, double-blind, placebo-controlled, dose-escalation study. A crossover design may also be used, where each patient receives both the investigational drug and a placebo at different times.[9]
-
Participants: Patients with a diagnosis of Parkinson's disease, often within a specific range of disease severity as measured by scales like the Hoehn and Yahr scale.[9]
-
Intervention: Participants receive single or multiple ascending oral doses of the investigational drug (e.g., brasofensine at 0.5, 1, 2, or 4 mg) or a placebo.[9] In some studies, the investigational drug is co-administered with standard Parkinson's disease medications like levodopa/carbidopa.[9]
-
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[9]
-
Pharmacokinetics: Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[9]
-
Pharmacodynamics/Efficacy: Efficacy is assessed using standardized rating scales for Parkinson's disease, such as the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor subscale.[9]
-
In Vitro Binding Affinity and Uptake Inhibition Assays
The binding affinity (Ki) and functional potency (IC50) of DAT inhibitors are determined using in vitro assays.
-
Objective: To quantify the ability of a compound to bind to the dopamine transporter and to inhibit the reuptake of dopamine.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express the human dopamine transporter (hDAT).[5]
-
Binding Assay (for Ki):
-
Cell membranes containing hDAT are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428).
-
Increasing concentrations of the test compound (e.g., brasofensine, cocaine) are added to compete with the radioligand for binding to the DAT.
-
The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Uptake Inhibition Assay (for IC50):
-
The hDAT-expressing cells are incubated with radiolabeled dopamine ([³H]dopamine).
-
Increasing concentrations of the test compound are added to the incubation medium.
-
The amount of radioactivity taken up by the cells is measured.
-
The IC50 value is the concentration of the test compound that inhibits 50% of the dopamine uptake.
-
-
General experimental workflow for evaluating DAT inhibitors.
Conclusion
The development of brasofensine was terminated before long-term efficacy could be established. Early clinical data suggested a lack of sustained effect on motor symptoms in Parkinson's disease. While a direct comparison of long-term efficacy is not feasible, the available preclinical and early clinical data for brasofensine can be contextualized by comparing its profile with that of other DAT inhibitors. The therapeutic potential of DAT inhibitors in Parkinson's disease continues to be an area of research, with a focus on achieving sustained symptomatic relief without significant side effects. Future studies on novel DAT inhibitors will be necessary to fully elucidate their long-term efficacy and safety in the management of Parkinson's disease.
References
- 1. Brasofensine [medbox.iiab.me]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine transporter (DAT) inhibitors alleviate specific parkinsonian deficits in monkeys: association with DAT occupancy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofensine - Wikipedia [en.wikipedia.org]
- 9. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Brasofensine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical activity of Brasofensine sulfate, a dopamine reuptake inhibitor previously under development for Parkinson's disease. Due to the discontinuation of its development, publicly available in vitro quantitative data such as binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for the dopamine transporter (DAT) are limited. This guide, therefore, focuses on the available in vivo data for Brasofensine and compares it with established dopamine reuptake inhibitors, methylphenidate and bupropion, for which comprehensive data is accessible.
Mechanism of Action: Dopamine Reuptake Inhibition
Brasofensine, like other dopamine reuptake inhibitors, exerts its effects by blocking the dopamine transporter (DAT). This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates the dopaminergic signal. By inhibiting this reuptake, Brasofensine increases the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic neurotransmission.
Figure 1: Mechanism of action of Brasofensine. By inhibiting the dopamine transporter (DAT), Brasofensine increases the concentration of dopamine in the synaptic cleft.
In Vitro Activity Comparison
| Compound | Binding Affinity (Ki) for hDAT (nM) | Potency (IC50) for DA Uptake Inhibition (nM) |
| This compound | Data not available | Data not available |
| Methylphenidate | ~138 | ~46 |
| Bupropion | ~526 | ~1400 |
Note: The absence of specific in vitro quantitative data for Brasofensine is a significant limitation in a direct potency comparison with other dopamine reuptake inhibitors.
In Vivo Activity Comparison
In vivo studies provide valuable insights into the functional consequences of dopamine reuptake inhibition.
Preclinical Data: MPTP-Treated Marmoset Model of Parkinson's Disease
A study in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets, a model for Parkinson's disease, demonstrated the in vivo efficacy of Brasofensine.
| Compound | Dose (mg/kg, oral) | Effect on Locomotor Activity | Effect on Disability Scores |
| This compound | 0.25, 0.5, 1.0, 2.5 | Dose-dependent increase | Dose-dependent reduction |
| Methylphenidate | Not directly compared in the same study | - | - |
| Bupropion | Not directly compared in the same study | - | - |
Notably, in L-dopa-primed MPTP-treated marmosets, Brasofensine reversed akinesia without inducing dyskinesia, a common side effect of L-dopa treatment[1].
Clinical Data: Parkinson's Disease Patients
A clinical study in patients with moderate Parkinson's disease investigated the pharmacokinetics of single oral doses of Brasofensine.
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
| 0.5 | 0.35 | 4 |
| 1 | 0.82 | 4 |
| 2 | 2.14 | 4 |
| 4 | 3.27 | 4 |
Exposure to Brasofensine (AUC) increased more than proportionally with the dose. In this single-dose study, no significant change in patient disability was observed[2].
Experimental Protocols
In Vitro: Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity (Ki) of a compound for the dopamine transporter.
Figure 2: Workflow for a dopamine transporter binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine transporter (hDAT) are prepared from cultured cells or brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The incubation mixture is rapidly filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro: Dopamine Uptake Assay
This assay measures the functional potency (IC50) of a compound to inhibit dopamine uptake into cells.
Methodology:
-
Cell Culture: Cells stably expressing hDAT are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate uptake.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Detection: The amount of radioactivity taken up by the cells is measured.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of dopamine uptake, is calculated.
In Vivo: Microdialysis in an Animal Model
This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.
Figure 3: Workflow for in vivo microdialysis.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum) of an anesthetized animal. The animal is allowed to recover.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sampling: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Drug Administration: The test compound is administered systemically (e.g., orally or via injection).
-
Analysis: The collected dialysate samples are analyzed, typically using high-performance liquid chromatography (HPLC), to determine the concentration of dopamine over time.
Conclusion
This compound demonstrated promising in vivo activity in a preclinical model of Parkinson's disease by effectively increasing locomotor activity and reducing disability without inducing dyskinesia. Clinical pharmacokinetic data in Parkinson's disease patients established its dose-dependent exposure. However, a comprehensive in vitro and in vivo correlation is hampered by the lack of publicly available quantitative in vitro data on its binding affinity and functional potency at the dopamine transporter. Further research and data release would be necessary for a complete and objective comparison with other dopamine reuptake inhibitors like methylphenidate and bupropion. The provided experimental protocols offer a framework for conducting such comparative studies.
References
Comparative Pharmacokinetics of Brasofensine Sulfate Across Species: A Guide for Researchers
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Brasofensine sulfate in rats, monkeys, and humans reveals significant interspecies differences. This guide synthesizes key pharmacokinetic data, outlines experimental methodologies, and provides a visual representation of a typical pharmacokinetic workflow to inform preclinical and clinical research.
Brasofensine, a potent dopamine reuptake inhibitor, has been investigated for its therapeutic potential in neurological disorders. Understanding its pharmacokinetic profile across different species is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This guide provides a comparative overview of the pharmacokinetics of this compound in rats, monkeys, and humans.
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of Brasofensine following intravenous (IV) and oral (P.O.) administration in rats, monkeys, and humans is presented in the table below. The data highlights notable differences in absorption, bioavailability, and elimination across the species.
| Parameter | Rat | Monkey | Human |
| Oral Dose | 4 mg/kg | 12 mg | 0.5 mg |
| IV Dose | 1.5 mg/kg | 4 mg | - |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 4 |
| Cmax (ng/mL) | 16 ± 2 | 3.0 ± 0.7 | 0.35 |
| AUC (ng·h/mL) | 35 ± 6 | 4.8 ± 0.9 | - |
| Terminal Elimination Half-life (h) | ~2 | ~4 | ~24 |
| Absolute Bioavailability (%) | 7 | 0.8 | - |
| Total Body Clearance (mL/min/kg) | 199 | 32 | - |
| Steady-State Volume of Distribution (L/kg) | 24 | 46 | - |
| Primary Route of Excretion | Feces (~80%) | Urine (~70%) | Urine (~86-90%) |
Data for rats and monkeys are from a study by Zhu et al. (2008). Human data is from a clinical trial and the Zhu et al. study. Cmax and AUC for rats and monkeys after oral administration were also reported in the Zhu et al. study.
Key Observations:
-
Absorption: Brasofensine is rapidly absorbed in rats and monkeys, with peak plasma concentrations (Tmax) reached within 0.5 to 1 hour.[1][2] In contrast, absorption is significantly slower in humans, with Tmax ranging from 3 to 8 hours.[1][2] A clinical study in Parkinson's disease patients showed a consistent Tmax of 4 hours across doses of 0.5, 1, 2, and 4 mg.[1]
-
Bioavailability: The oral bioavailability of Brasofensine is low in both rats (7%) and monkeys (0.8%), suggesting extensive first-pass metabolism in these species.[1][2]
-
Elimination: The plasma terminal elimination half-life of Brasofensine is considerably longer in humans (~24 hours) compared to rats (~2 hours) and monkeys (~4 hours).[1][2]
-
Excretion: The primary route of excretion for Brasofensine and its metabolites differs significantly between species. In humans and monkeys, the majority of the administered dose is excreted in the urine (approximately 86-90% and 70%, respectively).[1][2] Conversely, in rats, fecal excretion is the predominant route, accounting for up to 80% of the dose.[1]
-
Dose Proportionality in Humans: In a human clinical trial, exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a rate greater than proportional to the dose for single oral doses ranging from 0.5 to 4 mg.[1]
Metabolism
Brasofensine undergoes extensive first-pass metabolism following oral administration in rats, monkeys, and humans.[1][2] The primary metabolic pathways are O- and N-demethylation, as well as isomerization. The resulting desmethyl metabolites are further conjugated to form glucuronides. These glucuronide conjugates of demethyl brasofensine (M1 and M2) are the major circulating metabolites in humans and are also present in the plasma of rats and monkeys.[1]
Experimental Protocols
The pharmacokinetic studies of Brasofensine involved the administration of ¹⁴C-labeled compounds to rats, monkeys, and humans. While specific details from the primary literature are summarized here, a general methodology for such studies is outlined below.
Animal Studies (Rat and Monkey)
-
Subjects: Male Sprague-Dawley rats and male cynomolgus monkeys are commonly used in preclinical pharmacokinetic studies.
-
Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimate to the facility for a period before the study.
-
Dose Administration:
-
Oral (P.O.): this compound, dissolved in a suitable vehicle (e.g., water or a specific buffer), is administered via oral gavage.
-
Intravenous (I.V.): A solution of this compound is administered as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in monkeys).
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rats, this is often done via a cannulated jugular vein to allow for serial sampling from the same animal. In monkeys, blood is typically drawn from a peripheral vein.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of Brasofensine and its metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Human Studies
-
Study Design: Human pharmacokinetic studies are typically conducted as single-center, open-label, dose-escalation studies in healthy volunteers or patient populations.
-
Dose Administration: this compound is administered orally as a solution or solid dosage form.
-
Blood and Urine Collection: Blood samples are collected at specified time points to determine plasma concentrations. Urine is collected over defined intervals to assess the extent of renal excretion.
-
Bioanalysis: Plasma and urine samples are analyzed using a validated LC-MS/MS method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
The logical flow of a preclinical pharmacokinetic study begins with the preparation of the animals and the drug formulation. Following dose administration, biological samples are collected at various time points and processed for analysis. The resulting concentration data is then used to calculate key pharmacokinetic parameters.
Following oral administration, Brasofensine is absorbed from the gastrointestinal tract and undergoes significant first-pass metabolism in the liver. The parent drug and its metabolites then enter systemic circulation, distribute to tissues, and are eventually eliminated from the body primarily through the kidneys (urine) or liver (bile and feces), with the dominant pathway varying by species.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Brasofensine Sulfate
Immediate Safety and Handling Precautions
Brasofensine sulfate is a potent compound intended for research use only and is not for human or veterinary use.[1] Due to its psychoactive and neurotoxic potential, appropriate personal protective equipment (PPE) and handling procedures are critical to prevent exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of accidental exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter (N95 or higher) | To prevent inhalation of airborne particles or aerosols. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Provides a robust barrier against dermal absorption. Change gloves frequently, especially if contamination is suspected. |
| Eye Protection | Chemical splash goggles and a face shield | Protects eyes and face from splashes of solutions or accidental generation of dust. |
| Body Protection | Disposable, impervious lab coat or gown | Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
| Control Measure | Specification | Purpose |
| Ventilation | Certified chemical fume hood or a Class II Biological Safety Cabinet | To contain the compound and prevent the release of aerosols or dust into the laboratory environment. |
| Containment | Use of a glove box for handling larger quantities or for procedures with a high risk of aerosolization | Provides a physical barrier between the operator and the hazardous material. |
| Designated Area | Clearly demarcated and restricted area for handling this compound | Limits the potential for cross-contamination and accidental exposure of other personnel. |
Step-by-Step Handling and Disposal Plan
A clear and methodical approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow: From Receipt to Disposal
Detailed Protocols
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Gather Equipment: Assemble all necessary glassware, spatulas, and other equipment. Inspect for any damage.
2. Handling:
-
Weighing: Conduct all weighing operations within the fume hood. Use a dedicated, clean weighing vessel.
-
Solution Preparation: Prepare all solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Experimentation: Keep all containers with this compound sealed when not in immediate use.
3. Decontamination and Cleanup:
-
Surfaces and Equipment: Decontaminate all surfaces and non-disposable equipment that came into contact with the compound. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a thorough rinse) should be used, with compatibility checks performed beforehand.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste.
4. Disposal Plan:
-
Segregation: All waste contaminated with this compound, including disposable PPE, bench paper, and excess material, must be segregated as hazardous chemical waste.
-
Labeling and Storage: Collect waste in a dedicated, sealed, and clearly labeled container. The label should include "Hazardous Waste," the chemical name "this compound," and any other required institutional information. Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash. For non-flush list medicines, the FDA recommends mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed bag for trash disposal, but for potent research chemicals, professional hazardous waste disposal is the appropriate route.
Logical Relationships in Safety Management
A robust safety plan involves understanding the interplay between hazard identification, control measures, and emergency preparedness.
By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and EHS office for guidance tailored to your laboratory's requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
